molecular formula C7H12ClNO2 B13625623 4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride

4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride

货号: B13625623
分子量: 177.63 g/mol
InChI 键: GCSWPIYQVUMMEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C7H12ClNO2

分子量

177.63 g/mol

IUPAC 名称

6-aminospiro[2.3]hexane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-7(5(9)10)4-3-6(7)1-2-6;/h1-4,8H2,(H,9,10);1H

InChI 键

GCSWPIYQVUMMEW-UHFFFAOYSA-N

规范 SMILES

C1CC12CCC2(C(=O)O)N.Cl

产品来源

United States
Foundational & Exploratory

The Spirocyclic Amino Acid Scaffold: A New Dimension in Modulating Neuronal Signaling

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The exploration of novel chemical space is a cornerstone of modern drug discovery. Among the scaffolds that have garnered significant interest, spirocyclic systems, particularly those incorporating amino acid moieties, have emerged as a powerful class of compounds with the potential to unlock new therapeutic avenues. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional planar molecules, enabling more precise interactions with complex biological targets. This guide provides a comprehensive technical overview of the mechanism of action of spirocyclic amino acid derivatives, with a focus on their roles as modulators of critical neuronal targets such as the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 (σ1) receptor. We will delve into the causality behind their pharmacological effects, from molecular interactions to cellular responses, and provide detailed experimental protocols for their characterization.

Introduction: Escaping "Flatland" in CNS Drug Discovery

For decades, drug discovery has been dominated by aromatic, planar molecules. However, the increasing complexity of biological targets, particularly within the central nervous system (CNS), has necessitated a shift towards molecules with greater three-dimensional (3D) character. Spirocyclic scaffolds, which feature two rings sharing a single atom, offer a unique solution by introducing a rigid, non-planar core.[1] This structural feature can lead to improved potency, selectivity, and pharmacokinetic properties.[2] When combined with an amino acid functional group, these spirocyclic derivatives gain the ability to interact with a wide range of biological targets, including ion channels and receptors that are fundamental to neuronal signaling.

The primary advantage of the spirocyclic amino acid scaffold lies in its ability to present key pharmacophoric elements in a well-defined spatial orientation. This conformational restriction reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity.[3] Furthermore, the rigid nature of the scaffold can enhance selectivity by favoring interactions with a specific conformation of the target protein, thereby reducing off-target effects.

Key Molecular Targets and Mechanisms of Action

Spirocyclic amino acid derivatives have demonstrated significant activity at several key neuronal targets. This section will explore their mechanisms of action at the NMDA receptor and the sigma-1 receptor, two proteins implicated in a variety of neurological and psychiatric disorders.

Modulation of the NMDA Receptor: A Case Study of NYX-2925

The NMDA receptor, an ionotropic glutamate receptor, plays a crucial role in synaptic plasticity, learning, and memory.[4][5] Its dysfunction is implicated in conditions such as depression, chronic pain, and schizophrenia. Spirocyclic amino acid derivatives have emerged as novel modulators of NMDA receptor activity.

A prominent example is NYX-2925 , a spirocyclic β-lactam that acts as a positive allosteric modulator of the NMDA receptor.[4][5][6] Unlike competitive antagonists that block the glutamate or glycine binding sites, or channel blockers like ketamine, NYX-2925 enhances the receptor's response to its endogenous ligands.[4][5]

Mechanism of Action:

NYX-2925 is thought to bind to an allosteric site on the NMDA receptor, inducing a conformational change that increases the probability of channel opening in the presence of glutamate and the co-agonist glycine or D-serine.[4][7] This leads to an enhancement of NMDA receptor-mediated currents and downstream signaling pathways associated with long-term potentiation (LTP), a cellular correlate of learning and memory.[4][5]

  • Positive Allosteric Modulation: By binding to a site distinct from the agonist binding sites, NYX-2925 does not directly activate the receptor but rather potentiates the effects of the natural agonists. This "fine-tuning" of receptor activity is a key advantage, as it may avoid the excitotoxicity associated with excessive NMDA receptor activation.[2][8]

  • Enhanced Synaptic Plasticity: Studies have shown that NYX-2925 facilitates LTP in hippocampal slices, indicating its ability to enhance the molecular processes underlying learning and memory.[4][5] This effect is blocked by competitive NMDA receptor antagonists, confirming its mechanism of action is dependent on the NMDA receptor.[4]

The spirocyclic core of NYX-2925 is crucial for its activity, as it correctly orients the pharmacophoric groups for optimal interaction with the allosteric binding site on the NMDA receptor.

Targeting the Sigma-1 Receptor: Structure-Activity Insights

The sigma-1 (σ1) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9] It is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses.[10] The σ1 receptor has emerged as a promising target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[9]

Spirocyclic amino acid derivatives have been developed as potent and selective ligands for the σ1 receptor.[11] Their mechanism of action is primarily driven by their ability to bind to the receptor and modulate its chaperone activity.

Structure-Activity Relationships (SAR):

Pharmacophore models for σ1 receptor ligands typically feature a basic amino group flanked by two hydrophobic regions at specific distances.[11] Spirocyclic scaffolds provide a rigid framework to optimally position these key features.

  • Role of the Spirocyclic Core: The spirocyclic core constrains the conformation of the molecule, ensuring a favorable orientation for binding to the σ1 receptor. The size and nature of the rings in the spirocycle can significantly impact affinity and selectivity.

  • Importance of the Amino Group: The basic amino group is a critical pharmacophoric element that is thought to interact with an H-bond acceptor moiety within the σ1 receptor binding site.[12]

  • Hydrophobic Interactions: The hydrophobic regions of the spirocyclic ligand engage with hydrophobic pockets in the receptor, contributing to the overall binding affinity. The introduction of additional aryl moieties can lead to very potent ligands by interacting with previously unrecognized hydrophobic pockets.[13]

  • Stereochemistry: The stereochemistry of the spirocyclic scaffold is crucial for high-affinity binding. Cis-configured diastereomers of certain spirocyclic σ1 receptor ligands have been shown to exhibit higher affinity than their trans-counterparts, likely due to a more favorable alignment of the pharmacophoric elements within the binding site.[11]

Quantitative Data on Spirocyclic Amino Acid Derivatives

The following table summarizes key pharmacological data for representative spirocyclic amino acid derivatives, highlighting their potency and selectivity for their respective targets.

CompoundTargetAssay TypeValueUnitsReference
NYX-2925 NMDA Receptor (NR2A-D)MK-801 Binding Enhancement100-500nM[4][5]
trans-11 Sigma-1 ReceptorRadioligand Binding (Ki)43nM[11]
cis-11 Sigma-1 ReceptorRadioligand Binding (Ki)24nM[11]
(R)-(-)-6a α7 Nicotinic Acetylcholine ReceptorRadioligand Binding (Ki)4.6 (rat), 48.7 (human)nM[14]

Experimental Protocols for Mechanistic Studies

Elucidating the mechanism of action of spirocyclic amino acid derivatives requires a combination of in vitro and cellular assays. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the σ1 receptor.

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., guinea pig liver) centrifuge1 Centrifugation (low speed) tissue->centrifuge1 centrifuge2 Centrifugation (high speed) centrifuge1->centrifuge2 resuspend Resuspend Pellet in Assay Buffer centrifuge2->resuspend protein_assay Protein Quantification resuspend->protein_assay incubation Incubate Membranes with: - Radioligand ([3H]-(+)-pentazocine) - Test Compound (varying conc.) - Buffer (Total Binding) - Excess Unlabeled Ligand (NSB) protein_assay->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Cold Buffer filtration->washing scintillation Scintillation Counting washing->scintillation specific_binding Calculate Specific Binding: Total - NSB scintillation->specific_binding ic50 Determine IC50 from Concentration-Response Curve specific_binding->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Materials:

  • Tissue source rich in σ1 receptors (e.g., guinea pig liver)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]-(+)-pentazocine)

  • Unlabeled ligand for non-specific binding (NSB) determination (e.g., haloperidol)

  • Test compound stock solutions

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of an unlabeled σ1 receptor ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of a spirocyclic amino acid derivative on NMDA receptor-mediated currents in cultured neurons or brain slices.

Diagram of Whole-Cell Patch-Clamp Workflow

G cluster_setup Experimental Setup cluster_recording Recording Procedure cluster_analysis Data Analysis preparation Prepare Brain Slices or Cultured Neurons giga_seal Approach Neuron and Form Gigaohm Seal preparation->giga_seal pipette Fabricate and Fill Patch Pipette with Internal Solution pipette->giga_seal solutions Prepare External Solution (with NMDA and glycine) agonist_app Apply NMDA and Glycine to Evoke Receptor Current solutions->agonist_app whole_cell Rupture Membrane to Achieve Whole-Cell Configuration giga_seal->whole_cell current_clamp Clamp Voltage at a Holding Potential (e.g., -60 mV) whole_cell->current_clamp current_clamp->agonist_app compound_app Apply Test Compound and Measure Change in Current agonist_app->compound_app measure_current Measure Amplitude and Kinetics of NMDA Receptor Current compound_app->measure_current compare Compare Current in Absence and Presence of Test Compound measure_current->compare dose_response Generate Dose-Response Curve to Determine EC50 or IC50 compare->dose_response

Caption: Workflow for whole-cell patch-clamp electrophysiology to study the modulation of NMDA receptors.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • Internal (pipette) solution (e.g., containing K-gluconate, ATP, GTP)

  • External (bath) solution (e.g., artificial cerebrospinal fluid)

  • NMDA and glycine stock solutions

  • Test compound stock solution

  • Perfusion system

Procedure:

  • Preparation:

    • Prepare acute brain slices or cultured neurons expressing NMDA receptors.

    • Place the preparation in the recording chamber and perfuse with external solution.

    • Pull a patch pipette from a borosilicate glass capillary and fill it with internal solution.

  • Recording:

    • Under visual guidance, approach a neuron with the patch pipette.

    • Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Clamp the membrane potential at a negative holding potential (e.g., -60 mV) to relieve the Mg2+ block of the NMDA receptor.

  • Data Acquisition:

    • Apply a solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.

    • Record the baseline NMDA receptor-mediated current.

    • Apply the test compound at various concentrations and record the change in the NMDA receptor current. For positive allosteric modulators, an increase in current amplitude is expected. For antagonists, a decrease is expected.

  • Data Analysis:

    • Measure the peak amplitude and kinetics of the NMDA receptor currents in the absence and presence of the test compound.

    • Calculate the percentage change in current amplitude at each concentration of the test compound.

    • Plot the percentage change against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for potentiation) or IC50 (for inhibition).

Conclusion and Future Perspectives

Spirocyclic amino acid derivatives represent a compelling class of molecules for CNS drug discovery. Their unique 3D structures and conformational rigidity provide a powerful platform for designing potent and selective modulators of key neuronal targets. The examples of NMDA receptor modulators like NYX-2925 and the growing library of spirocyclic σ1 receptor ligands highlight the therapeutic potential of this scaffold.

Future research in this area will likely focus on:

  • Exploring a wider range of spirocyclic scaffolds: The synthesis of novel spirocyclic systems will expand the available chemical space and may lead to the discovery of ligands with improved properties.[15]

  • Targeting other CNS receptors and ion channels: The principles of designing spirocyclic amino acid derivatives can be applied to other targets implicated in neurological and psychiatric disorders.

  • Computational and structural biology approaches: Molecular modeling, docking studies, and the determination of co-crystal structures will provide a deeper understanding of the molecular interactions between spirocyclic ligands and their targets, facilitating rational drug design.

By continuing to explore the rich pharmacology of spirocyclic amino acid derivatives, the scientific community is poised to develop novel and effective treatments for a wide range of challenging CNS disorders.

References

  • Wünsch, B., et al. (2011). Design, synthesis and pharmacological evaluation of spirocyclic σ(1) receptor ligands with exocyclic amino moiety (increased distance 1). Bioorganic & Medicinal Chemistry, 19(10), 3074-3084. [Link]

  • Khan, M. A., et al. (2018). NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory. International Journal of Neuropsychopharmacology, 21(3), 242–254. [Link]

  • Gündisch, D., et al. (2011). Design, synthesis, and pharmacological characterization of novel spirocyclic quinuclidinyl-Δ2-isoxazoline derivatives as potent and selective agonists of α7 nicotinic acetylcholine receptors. ChemMedChem, 6(5), 889-903. [Link]

  • Moskal, J. R., et al. (2018). NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory. International Journal of Neuropsychopharmacology, 21(3), 242–254. [Link]

  • Cook, S. M., et al. (2025). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Medicinal Chemistry Letters. [Link]

  • Hassan, A. S., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATIONS OF NOVEL SPIRO CYCLIC 2-OXINDOLE DERIVATIVES OF N-(1H-PYRAZOL-5-YL)HEXAHYDROQUINOLINE DE. HETEROCYCLES, 92(6), 1073. [Link]

  • Kumar, R., et al. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds. RSC Advances. [Link]

  • Zhang, Z., et al. (2023). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Grunwald, C., et al. (2010). 5D-QSAR for spirocyclic sigma1 receptor ligands by Quasar receptor surface modeling. European Journal of Medicinal Chemistry, 45(7), 2937-2945. [Link]

  • Wünsch, B. (2012). Pharmacophore Models and Development of Spirocyclic Ligands for σ1 Receptors. Current Pharmaceutical Design, 18(7), 876-887. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. NYX-2925. [Link]

  • Khan, M. A., et al. (2017). Figure 1 from NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory. Semantic Scholar. [Link]

  • Hanessian, S., et al. (1997). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society, 119(45), 10732-10743. [Link]

  • Lewis, F. W., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2196. [Link]

  • Gevorkyan, H., et al. (2020). NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults. Clinical and Translational Science, 13(4), 746-755. [Link]

  • Zorumski, C. F., et al. (2025). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. ACS Medicinal Chemistry Letters. [Link]

  • El-Sayed, M. (2015). Allosteric Modulators: An Emerging Concept in Drug Discovery. Medicinal Chemistry, 5(2), 10.4172/2161-0444.1000251. [Link]

  • Patsnap Synapse. (2025). What are the new molecules for σ1 receptor modulators?. [Link]

  • Zorumski, C. F., et al. (2026). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. ResearchGate. [Link]

  • Zhang, D., et al. (2022). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 13, 995874. [Link]

  • Rossi, D., et al. (2017). Synthesis of a drug discovery library for the identification of sigma receptors modulators. BioDiscovery, 20, e14958. [Link]

  • Kumar, R., et al. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances. [Link]

  • Yuan, H., et al. (2015). Molecular pharmacology of human NMDA receptors. Neuropharmacology, 98, 14-31. [Link]

  • Wang, Y., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 915858. [Link]

  • Kumar, R., et al. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances. [Link]

  • Stana, A., et al. (2022). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. Molecules, 27(11), 3467. [Link]

Sources

4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride physical state and melting point

Physicochemical Profiling of 4-Aminospiro[1]hexane-4-carboxylic Acid Hydrochloride

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently oversee the integration of conformationally restricted, non-natural amino acids into peptidomimetic pipelines. Among these, 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride (CAS: 2731008-90-3) represents a highly specialized spirocyclic scaffold.

This in-depth technical guide explores the physical state, thermal properties (melting point), and the rigorous analytical workflows required to characterize this compound. Rather than merely listing specifications, this guide details the causality behind its physical behavior and provides self-validating experimental protocols for laboratory verification.

The Causality of the Physical State and Salt Selection

In drug design, the spiro[1]hexane motif is utilized to rigidly lock the backbone dihedral angles of a peptide chain, thereby imparting extreme proteolytic stability and enhanced target affinity. However, the free base form of such strained amino acids is notoriously difficult to handle.

Why the Hydrochloride Salt? The physical state of 4-Aminospiro[1]hexane-4-carboxylic acid is dictated by its formulation as a hydrochloride salt.

  • Prevention of Auto-Cyclization: In its free base zwitterionic form, the nucleophilic amine can attack the adjacent carboxylic acid, leading to degradation or diketopiperazine formation. Protonating the amine with HCl eliminates its nucleophilicity.

  • Crystallinity and Handling: The introduction of the chloride counterion increases the crystal lattice energy. This forces the compound into a stable, highly crystalline solid state at room temperature, preventing the hygroscopic "gumming" often observed in free-base unnatural amino acids.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the compound, synthesized from commercial standards provided by authoritative suppliers like [1] and [2].

PropertyValueScientific Rationale
Chemical Name 4-Aminospiro[1]hexane-4-carboxylic acid HClStandard IUPAC nomenclature for the spirocyclic core.
CAS Registry Number 2731008-90-3Unique identifier for the HCl salt form.
Molecular Formula C₇H₁₂ClNO₂Base (C₇H₁₁NO₂) + HCl.
Molecular Weight 177.63 g/mol Verified mass for stoichiometric calculations.
Physical State Crystalline Solid (Powder)Lattice stabilized by ionic interactions of the HCl salt.
Melting Point >200 °C (Decomposition)High lattice energy prevents clean melting; thermal degradation occurs first.
Purity (Standard) ≥ 95%Minimum threshold for reliable crystallographic analysis.

Structural Logic and Drug Design Integration

To understand why this specific physical state is critical, we must map the logical relationship between the spirocyclic structure and its downstream pharmacological outcomes.

LogicMotifSpiro[2.3]hexaneAmino Acid CoreMech1ConformationalRestrictionMotif->Mech1Mech2Steric Shieldingof Peptide BondMotif->Mech2Mech3Salt Formation (HCl)Motif->Mech3Outcome1Enhanced TargetAffinityMech1->Outcome1Outcome2ProteolyticStabilityMech2->Outcome2Outcome3Stable CrystallinePhysical StateMech3->Outcome3

Logical relationship between spirocyclic incorporation and structural stability.

Self-Validating Experimental Protocols

Relying on a simple capillary tube to determine the melting point of an amino acid hydrochloride is a methodological error. These compounds typically undergo thermal decomposition (decarboxylation and deamination) rather than a clean thermodynamic phase transition.

As a best practice, I mandate the following self-validating protocols for characterizing the physical state and melting/decomposition point of 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride.

Protocol A: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Objective: To accurately distinguish between the true melting endotherm and the thermal decomposition point. Self-Validation Mechanism: The protocol uses an Indium standard to calibrate the heat flow, ensuring that any endothermic shift is an absolute, reproducible thermodynamic event.

  • Instrument Calibration: Run a high-purity Indium standard (Melting Point: 156.6 °C, ΔH: 28.45 J/g). Verify that the instrument reads within ±0.1 °C of the standard.

  • Sample Preparation: Weigh exactly 2.0 to 3.0 mg of the crystalline powder into an aluminum DSC pan.

  • Crucible Selection (Critical Step): Use a vented aluminum lid. Causality: Because the compound is a hydrochloride salt, heating near its melting point (>200 °C) will evolve HCl gas and CO₂ (via decarboxylation). A hermetically sealed pan would rupture, destroying the sensor; a vented pan allows gas escape, isolating the thermal event.

  • Purge Gas: Establish a dry Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Program: Heat the sample from 25 °C to 300 °C at a controlled ramp rate of 10 °C/min.

  • Data Interpretation: Look for a sharp endothermic peak (melting) immediately followed by a broad, erratic baseline shift (decomposition). Record the extrapolated onset temperature as the decomposition melting point.

Protocol B: Physical State Verification via Powder X-Ray Diffraction (PXRD)

Objective: To confirm the crystalline physical state and rule out amorphous impurities that could alter solubility during assay development. Self-Validation Mechanism: Inclusion of a zero-background silicon holder ensures that any detected diffraction peaks originate exclusively from the sample's crystal lattice.

  • Sample Grinding: Gently triturate 50 mg of the solid sample in an agate mortar. Causality: This minimizes preferred orientation of the crystals, ensuring a randomized distribution of lattice planes for accurate Bragg diffraction.

  • Mounting: Press the fine powder onto a zero-background silicon wafer to a uniform thickness of <0.5 mm.

  • Data Acquisition: Scan using Cu-Kα radiation (λ = 1.5406 Å) at a voltage of 40 kV and 40 mA. Sweep the 2θ range from 3° to 40° with a step size of 0.02°.

  • Validation: A highly crystalline physical state will exhibit sharp, distinct diffraction peaks with a high signal-to-noise ratio. A broad "halo" indicates amorphous degradation, signaling that the HCl salt has compromised integrity.

Analytical Workflow Visualization

To ensure reproducibility across different laboratory nodes, the following workflow diagram standardizes the characterization pipeline for this compound.

Workflowcluster_0Thermal Analysiscluster_1Structural AnalysisStart4-Aminospirohexane-4-carboxylic acid HClDSCDifferential Scanning Calorimetry (DSC)Start->DSCCapillaryCapillary Melting Point (Secondary)Start->CapillaryPXRDPowder X-Ray Diffraction (PXRD)Start->PXRDResult1Melting Point & Decomposition T_dDSC->Result1Capillary->Result1Result2Physical State & Polymorph IDPXRD->Result2

Workflow for physicochemical characterization of spirocyclic amino acid salts.

Conclusion

Handling 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride requires a deep understanding of its zwitterionic potential and salt-stabilized lattice. By relying on its solid crystalline state and utilizing rigorous thermal analysis (DSC) over rudimentary capillary methods, researchers can accurately pinpoint its decomposition melting point (>200 °C) and ensure the integrity of their peptidomimetic synthesis pipelines.

References

    Methodological & Application

    Application Note: Strategic Incorporation of 4-Aminospiro[2.3]hexane-4-carboxylic Acid into Peptide Sequences via Solid-Phase Peptide Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    The introduction of conformationally constrained non-natural amino acids is a powerful strategy in modern drug discovery, enabling the design of peptides and peptidomimetics with enhanced potency, selectivity, and metabolic stability. This document provides a detailed guide for the incorporation of 4-Aminospiro[2.3]hexane-4-carboxylic acid, a unique spirocyclic amino acid, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). Due to the inherent steric hindrance of this α,α-disubstituted amino acid, this guide presents optimized protocols and discusses the critical considerations for efficient coupling and synthesis of the target peptide.

    Introduction: The Value of Conformational Constraint

    The therapeutic potential of peptides is often limited by their conformational flexibility, which can lead to poor receptor affinity and susceptibility to enzymatic degradation. The incorporation of rigid structural motifs, such as spirocycles, can "freeze" the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to its target. 4-Aminospiro[2.3]hexane-4-carboxylic acid, with its fused cyclopropane and cyclobutane rings, offers a unique and rigid scaffold to enforce specific secondary structures, such as β-turns, in a peptide chain. The successful synthesis of peptides containing such sterically demanding residues hinges on the careful optimization of coupling conditions to overcome the challenges posed by their bulky nature.

    Preparing the Building Block: Fmoc-4-Aminospiro[2.3]hexane-4-carboxylic acid-OH

    The first critical step is the protection of the α-amino group of the title compound with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is essential for its use in standard Fmoc-SPPS.

    Protocol 1: Synthesis of Fmoc-4-Aminospiro[2.3]hexane-4-carboxylic acid-OH

    This protocol is a general procedure for the Fmoc protection of amino acids and may require optimization for this specific substrate.

    • Dissolution: Dissolve 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride in a 10% aqueous sodium carbonate solution.

    • Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in 1,4-dioxane dropwise to the amino acid solution while stirring vigorously at room temperature.

    • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

    • Work-up: Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2.

    • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    Solid-Phase Peptide Synthesis (SPPS) Workflow

    The following section details the step-by-step procedure for incorporating Fmoc-4-Aminospiro[2.3]hexane-4-carboxylic acid-OH into a growing peptide chain on a solid support. This protocol assumes a standard Fmoc/tBu strategy.

    SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-AA-OH (Standard Amino Acid) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat Next Amino Acid? spiro_coupling Coupling of Fmoc-4-Aminospiro[2.3]hexane-4-carboxylic acid-OH (Special Conditions) wash3 Wash (DMF) spiro_coupling->wash3 wash3->repeat repeat->deprotection Yes (Standard) repeat->spiro_coupling Yes (Spiro) final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

    Caption: General workflow for Fmoc-based SPPS incorporating a spirocyclic amino acid.

    Protocol 2: Incorporation of Fmoc-4-Aminospiro[2.3]hexane-4-carboxylic acid-OH

    This protocol outlines a single coupling cycle for the title amino acid.

    • Resin Preparation:

      • Start with a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) pre-loaded with the preceding amino acid.

      • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]

      • Perform Fmoc deprotection of the N-terminal amino group on the resin using a 20% solution of piperidine in DMF.[1]

      • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

    • Activation and Coupling of the Spirocyclic Amino Acid:

      • Due to the steric hindrance of the α,α-disubstituted spirocyclic amino acid, a potent coupling reagent is required.[2]

      • In a separate vessel, pre-activate Fmoc-4-Aminospiro[2.3]hexane-4-carboxylic acid-OH (3-5 equivalents relative to the resin loading) with a uronium/aminium-based coupling reagent such as HATU (0.95 equivalents relative to the amino acid) or HBTU, and an excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents relative to the amino acid) in DMF.

      • Allow the pre-activation to proceed for 5-10 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Allow the coupling reaction to proceed for an extended period, typically 4-12 hours, at room temperature. Gentle heating (e.g., 35-40°C) can be applied to facilitate the reaction, but should be used with caution to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis can also be a highly effective method to drive difficult couplings to completion.[3]

      • Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines and a successful coupling.

    • Post-Coupling Wash:

      • After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

    • Capping (Optional but Recommended):

      • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step is advisable, especially if the coupling is sluggish.

      • Treat the resin with a capping solution, for example, a mixture of acetic anhydride and DIPEA in DMF.

    • Continuation of Synthesis:

      • Proceed with the deprotection of the newly incorporated spirocyclic amino acid and the coupling of the next amino acid in the sequence.

    Quantitative Data and Key Parameters

    ParameterStandard Amino Acid Coupling4-Aminospiro[2.3]hexane-4-carboxylic acid CouplingRationale for Change
    Amino Acid Equivalents 3-5 eq.3-5 eq.To drive the reaction to completion in the presence of steric hindrance.
    Coupling Reagent HBTU, HCTU, or DIC/HOBtHATU, HCTU, or PyBOPMore potent reagents are needed to overcome the high activation energy of the sterically hindered coupling.[2]
    Coupling Reagent Equivalents 0.95 eq. (relative to AA)0.95 eq. (relative to AA)Standard stoichiometry for efficient activation.
    Base DIPEADIPEAA non-nucleophilic base is essential to prevent unwanted side reactions.
    Base Equivalents 2-3 eq. (relative to AA)2-3 eq. (relative to AA)To ensure a sufficiently basic environment for the coupling reaction.
    Solvent DMF or NMPNMP is preferredNMP has superior solvating properties which can help to reduce peptide aggregation.
    Reaction Time 1-2 hours4-12 hours (or overnight)Extended reaction time is necessary to allow the sterically hindered coupling to proceed to completion.[2]
    Temperature Room TemperatureRoom Temperature to 40°CGentle heating can increase the reaction rate, but must be carefully controlled.
    Monitoring Kaiser TestKaiser TestEssential for confirming the completion of the coupling reaction.

    Troubleshooting Common Issues

    • Incomplete Coupling:

      • Symptom: Positive Kaiser test after the coupling step.

      • Solution: Perform a second coupling (double coupling) with a fresh solution of activated amino acid. Consider switching to an even more potent coupling reagent or employing microwave-assisted synthesis.

    • Peptide Aggregation:

      • Symptom: Sluggish deprotection and coupling reactions, poor resin swelling.

      • Solution: Use a lower substitution resin, switch to a more effective solvent like NMP, or incorporate structure-disrupting elements ("magic mixtures") in the solvent.

    • Racemization:

      • Symptom: Detection of diastereomeric impurities during HPLC analysis of the final peptide.

      • Solution: Avoid excessive heating during coupling and use coupling reagents known to suppress racemization, such as those containing HOAt.

    Cleavage, Purification, and Characterization

    Protocol 3: Cleavage and Deprotection
    • Final Deprotection: After the final amino acid has been coupled, perform the last Fmoc deprotection.

    • Washing and Drying: Wash the peptide-resin extensively with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.

    • Cleavage Cocktail: Prepare a cleavage cocktail suitable for the side-chain protecting groups used in the synthesis. A common cocktail for standard protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding it to cold diethyl ether.

    • Isolation: Centrifuge the mixture to pellet the crude peptide, wash the pellet with cold diethyl ether, and dry under vacuum.

    Purification and Characterization
    • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

    • Characterization: The identity and purity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[6][7][8] Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the incorporation of the spirocyclic amino acid.[9]

    Conclusion

    The successful incorporation of sterically demanding amino acids like 4-Aminospiro[2.3]hexane-4-carboxylic acid into peptides is achievable with careful optimization of the solid-phase synthesis protocol. The key to success lies in the use of potent coupling reagents, extended reaction times, and diligent monitoring of the reaction progress. The strategies and protocols outlined in this application note provide a robust framework for researchers to explore the exciting potential of spirocyclic amino acids in the design of novel and potent peptide-based therapeutics.

    References

    • Yates, J. R., 3rd, Eng, J. K., McCormack, A. L., & Schieltz, D. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical chemistry, 67(8), 1426–1436. [Link]

    • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

    • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature biotechnology, 21(3), 255–261. [Link]

    • Medzihradszky, K. F. (2005). Identification of Protein Modifications by Mass Spectrometry. UCSF Mass Spectrometry Facility.
    • BenchChem. (2025).
    • Zhang, Z., & Guan, S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. [Link]

    • BioPharmaSpec. (2025, May 28). Considerations for Advanced Peptide Analysis in Drug Development. [Link]

    • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
    • Google Patents. (n.d.). Preparative RP-HPLC Method For Purifying Peptides.
    • Bitesize Bio. (2025, April 24). Peptide synthesis: Top Tricks and Tips. [Link]

    • Reddit. (2024, April 20).
    • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
    • AAPPTec. (n.d.).
    • Sigma-Aldrich. (n.d.).
    • AAPPTec. (n.d.). Planning a Peptide Synthesis.
    • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2841.
    • ResearchGate. (n.d.). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin.
    • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
    • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45.
    • Wiley Online Library. (2025, July 29). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis.
    • Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
    • Danishefsky, S. J., & Tan, D. S. (2011). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. NIH Public Access.
    • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
    • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
    • Figshare. (2005, June 24). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.

    Sources

    Application Note: Preparation and Dissolution of 4-Aminospirohexane-4-carboxylic acid hydrochloride for In Vitro Cell Assays

    Application Note: Preparation and Dissolution of 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride for In Vitro Cell Assays

    Executive Summary

    4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride is a conformationally restricted, spirocyclic amino acid derivative utilized in peptidomimetic drug design and structural biology. Because it is supplied as a hydrochloride (HCl) salt, it exhibits excellent aqueous solubility[1]. However, the dissolution of HCl salts directly into unbuffered systems or weak in vitro cell culture media releases equimolar hydrochloric acid, causing a rapid and drastic drop in pH[2].

    As a Senior Application Scientist, I cannot overstate the importance of controlled dissolution. Failing to neutralize this acidic shift will induce immediate cytotoxic stress, confounding assay readouts with artifactual data. This protocol outlines a highly controlled, self-validating methodology for the aqueous dissolution, pH neutralization, and sterilization of this compound for sensitive in vitro cell assays.

    Physicochemical Profiling

    Before initiating the dissolution protocol, it is critical to understand the quantitative parameters of the compound[3].

    ParameterValueExperimental Implication
    Compound Name 4-Aminospiro[1]hexane-4-carboxylic acid hydrochlorideHighly polar; favors aqueous dissolution over DMSO.
    CAS Number 2731008-90-3Verifies exact chemical identity and salt form.
    Molecular Weight 177.63 g/mol Required for accurate molarity calculations.
    Chemical Formula C7H12ClNO2Indicates the presence of the HCl counterion.
    Primary Solvent Ultra-pure Water (Milli-Q) or HEPES BufferAvoids DMSO-induced solvent toxicity in cell cultures.
    Mass for 1 mL (100 mM) 17.76 mgStandard stock concentration for serial dilutions.
    Expected Initial pH Acidic (< 4.0)Mandates downstream pH neutralization.

    Causality & Experimental Rationale

    A robust protocol is built on understanding the why behind every action, rather than blindly following steps:

    • Solvent Selection (Water vs. DMSO): Amino acid hydrochlorides exist as highly polar zwitterions/salts. They often exhibit limited solubility in pure DMSO and can precipitate upon dilution into aqueous media. Furthermore, keeping DMSO concentrations below 0.1% in cell assays is difficult when working with low-solubility stocks. Aqueous dissolution is the gold standard here.

    • The Necessity of Neutralization: Dissolving 100 mM of this compound in water yields a highly acidic solution. If added directly to cells, it overwhelms the buffering capacity of standard DMEM/RPMI media, leading to rapid apoptosis. Titrating with an alkali (like NaOH) to a physiological pH (7.2–7.4) is non-negotiable[2].

    • Filter Membrane Selection: Polyethersulfone (PES) membranes are specified for sterilization because they possess exceptionally low small-molecule and protein binding characteristics compared to nylon or cellulose acetate, ensuring zero loss of the active pharmaceutical ingredient (API) during filtration.

    Preparation Workflow

    WorkflowA1. Compound Weighing4-Aminospiro[2.3]hexane-4-carboxylic acid HClB2. Primary DissolutionAdd 90% target volume of Milli-Q H2OA->BC3. pH AssessmentIdentify acidic shift (pH < 4.0)B->CD4. Neutralization (Critical)Titrate with 0.1 N NaOH to pH 7.2-7.4C->DE5. Volume AdjustmentBring to final volume (e.g., 100 mM stock)D->EF6. SterilizationFilter through 0.22 µm PES membraneE->FG7. Assay ApplicationAliquot at -20°C & Dilute into Culture MediaF->G

    Fig 1. Workflow for the aqueous preparation and neutralization of amino acid hydrochloride stocks.

    Step-by-Step Aqueous Dissolution Protocol

    Goal: Prepare a sterile, pH-balanced 100 mM stock solution of 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride.

    Step 1: Precision Weighing

    • Equilibrate the compound vial to room temperature in a desiccator to prevent condensation, which can degrade the API and skew mass calculations.

    • Weigh exactly 17.76 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

    Step 2: Primary Dissolution

    • Add 800 µL of ultra-pure Milli-Q water (or 1M HEPES buffer, pH 7.4) to the tube. Note: We intentionally add less than the final 1 mL volume to leave room for the NaOH titration.

    • Vortex gently for 30–60 seconds until the powder is visually dissolved.

    Step 3: pH Assessment and Neutralization

    • Spot 1 µL of the solution onto high-resolution pH indicator paper (or use a micro-pH probe). The pH will likely read between 2.0 and 4.0.

    • Carefully titrate the solution by adding 0.1 N NaOH in 5 µL increments.

    • Vortex and re-check the pH after every addition.

    • Stop titration when the pH reaches the physiological window of 7.2 to 7.4 [2]. Record the exact volume of NaOH added.

    Step 4: Final Volume Adjustment

    • Add Milli-Q water to bring the final total volume to exactly 1.0 mL .

    • You now have a neutralized 100 mM stock solution.

    Step 5: Sterilization and Storage

    • Draw the solution into a sterile 1 mL Luer-lock syringe.

    • Attach a 0.22 µm PES (Polyethersulfone) syringe filter .

    • Filter the solution into pre-chilled, sterile cryovials inside a biosafety cabinet.

    • Storage: Aliquot into 50 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.

    Quality Control & Self-Validating Systems

    To ensure the trustworthiness of your in vitro assay, every experimental protocol must be a self-validating system .

    When you neutralize an HCl salt with NaOH, you inherently generate Sodium Chloride (NaCl) in the stock solution. At a 100 mM stock concentration, you have generated approximately 100 mM of NaCl. While diluting this stock 1:1000 into cell media (for a 100 µM final assay concentration) adds a negligible 0.1 mM NaCl, using it at higher concentrations (e.g., 10 mM final) will introduce significant osmotic stress to the cells.

    The "Mock Vehicle" Validation Control: To prove that your observed cellular phenotypes are caused by the 4-Aminospiro[1]hexane-4-carboxylic acid and not the localized increase in osmolarity or sodium ions, you must run a parallel Mock Vehicle Control:

    • Create a mock stock by taking 800 µL of Milli-Q water.

    • Add the exact same volume of 0.1 N NaOH that was required to neutralize your drug stock.

    • Add an equimolar amount of 0.1 N HCl to neutralize the NaOH (mimicking the drug's HCl counterion).

    • Bring the volume to 1.0 mL with water.

    • Treat your negative control cells with this Mock Vehicle at the exact same dilution factor used for your highest drug concentration.

    If the Mock Vehicle cells show no loss of viability compared to untreated cells, your system is validated, and any toxicity observed in the drug-treated wells is definitively linked to the active compound.

    Application Notes & Protocols: Incorporating Spirocyclic Unnatural Amino Acids into Peptidomimetic Drug Design

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A powerful strategy in this endeavor is the incorporation of unnatural amino acids (UAAs) to enforce specific conformational constraints and enhance drug-like properties.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the integration of spirocyclic unnatural amino acids into peptide scaffolds. By virtue of their inherent three-dimensional and rigid nature, spirocyclic amino acids offer unparalleled control over peptide backbone conformation, projecting side-chain functionalities in precise vectors to optimize target engagement.[6][7] We will explore the strategic advantages of these building blocks, provide step-by-step protocols for their synthesis and incorporation using Solid-Phase Peptide Synthesis (SPPS), and discuss critical analytical techniques for the characterization of the final peptidomimetic constructs.

    Introduction: The Strategic Advantage of Spirocyclic Scaffolds

    Natural peptides, while central to countless biological processes, often fail as therapeutic agents due to rapid proteolytic degradation and poor membrane permeability.[1][2] Peptidomimetic design seeks to address these liabilities by modifying the peptide structure to retain or improve biological activity while simultaneously introducing more favorable pharmacokinetic properties.[2]

    The incorporation of non-canonical amino acids is a key tactic in this process.[3] Spirocyclic amino acids are a particularly compelling class of UAA.[8] A spirocycle is a bicyclic compound where two rings are connected through a single, shared quaternary carbon atom.[6] Integrating this motif into an amino acid structure imparts several distinct advantages:

    • Conformational Rigidity: The spirocyclic core dramatically reduces the rotational freedom of the peptide backbone, locking it into a more defined and predictable conformation.[6][9] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[10]

    • Enhanced Proteolytic Stability: The steric bulk and unnatural conformation conferred by the spirocyclic scaffold can effectively shield adjacent peptide bonds from recognition and cleavage by proteases.[3]

    • Three-Dimensional Diversity: Unlike planar aromatic systems, spirocycles project functional groups into three-dimensional space, enabling more sophisticated and extensive interactions with complex protein binding sites.[6]

    • Improved Physicochemical Properties: The increased sp3 character of spirocyclic systems can lead to improved solubility and other desirable drug-like properties compared to their aromatic counterparts.[6]

    The strategic placement of a spirocyclic UAA can be used to mimic specific secondary structures, such as β-turns or γ-turns, which are often critical for biological recognition.[11][12]

    Figure 1: Conformational Constraint. A spirocyclic UAA (blue) locks the peptide backbone, reducing flexibility compared to a sequence of natural amino acids.

    Design and Synthesis of Fmoc-Protected Spirocyclic Amino Acids

    Successful incorporation via Solid-Phase Peptide Synthesis (SPPS) requires the spirocyclic UAA to be appropriately protected, most commonly using the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine.[] The synthesis of these custom building blocks is a critical first step. While numerous synthetic routes exist, a common strategy involves the construction of a spirocyclic core followed by the installation of the amino and carboxyl functionalities.

    Scientist's Note: The synthesis of spirocyclic UAAs can be complex and stereochemically challenging.[7] For many research labs, it is more practical to obtain these specialized reagents from commercial suppliers who have optimized their large-scale synthesis.[14][15] However, for novel scaffolds, custom synthesis is necessary. A key challenge is the selective protection of the α-amine with an Fmoc group, especially if other primary or secondary amines are present in the structure. One elegant solution is the use of a temporary Cu(II) complex to shield the α-amino and carboxyl groups, allowing for the selective Fmoc protection of a different nitrogen atom.[9]

    Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

    Coupling ReagentAcronymKey Features & Rationale for Use
    Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium HATUHigh reactivity, relatively low racemization. Often the first choice for difficult couplings.
    (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate PyBOPRobust and effective, though can be slightly less reactive than HATU for extremely hindered residues.
    3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate PyNTPShown to be particularly effective for synthesizing peptides containing sterically hindered amino acids like Aib.[16]
    N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole DIC/HOBtA classic, cost-effective combination. May require longer coupling times or double coupling for hindered UAAs.

    Protocol: Incorporation of Spirocyclic UAAs via Fmoc-SPPS

    This protocol outlines the manual solid-phase synthesis of a peptide containing a spirocyclic UAA using the standard Fmoc/tBu strategy. The key challenge lies in overcoming the steric hindrance of the bulky spirocyclic residue during the coupling step.[17][18]

    Materials:

    • Fmoc-Rink Amide resin (or other suitable resin)[19]

    • Fmoc-protected natural amino acids

    • Fmoc-protected spirocyclic UAA

    • Coupling Reagent (e.g., HATU)

    • Base (e.g., N,N-Diisopropylethylamine, DIPEA, or 2,4,6-Collidine)

    • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

    • Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

    • Washing Solvents: Methanol, Diethyl ether

    • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[17]

    • SPPS reaction vessel

    • Shaker or bubbler for agitation

    Part A: Standard SPPS Cycle

    This cycle is repeated for each amino acid in the sequence.

    • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[17]

    • Fmoc Deprotection:

      • Drain the DMF.

      • Add the 20% piperidine/DMF solution to the resin.

      • Agitate for 5-10 minutes. Drain and repeat once.

      • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • QC Checkpoint (Optional but Recommended): Perform a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.

    • Amino Acid Coupling (for Natural Amino Acids):

      • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HATU (0.95 eq. relative to amino acid) and a base like DIPEA (2 eq. relative to coupling reagent) in DMF for 2-5 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate for 1-2 hours at room temperature.

      • Wash the resin with DMF (3-5 times).

    Part B: Protocol for Coupling the Sterically Hindered Spirocyclic UAA

    This modified coupling protocol is crucial for achieving high efficiency when incorporating the bulky spirocyclic residue.

    • Deprotection: Perform the Fmoc deprotection on the N-terminal of the growing peptide chain as described in Part A, Step 2.

    • Spirocyclic UAA Pre-activation:

      • In a separate vial, dissolve the Fmoc-spirocyclic UAA (3-5 equivalents) and an activating agent (e.g., HATU, 3-5 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the solution.

      • Rationale: Increased equivalents of reagents are used to drive the reaction to completion against the high steric barrier.

    • Extended Coupling Reaction:

      • Add the activated spirocyclic UAA solution to the resin.

      • Agitate for an extended period, typically 4-12 hours. In some cases, overnight coupling may be necessary.

      • Scientist's Note: Monitoring the reaction is key. A small sample of resin can be taken after a few hours for a Kaiser test. If the test is still strongly positive (blue), the reaction is incomplete.

    • QC Checkpoint: Kaiser Test: After the extended coupling, wash the resin with DMF and perform a Kaiser test.

      • If Negative (yellow beads): The coupling is complete. Proceed to wash the resin thoroughly with DMF and DCM and continue to the next cycle (Part A).

      • If Positive (blue beads): The coupling is incomplete. Do not proceed to the next deprotection step. Instead, perform a "double coupling."

    • Double Coupling (If Necessary):

      • Drain the reaction vessel.

      • Prepare a fresh solution of activated Fmoc-spirocyclic UAA as in Step 2.

      • Add this to the resin and couple for another 4-12 hours.

      • Repeat the wash and Kaiser test until a negative result is achieved.

      • Rationale: For extremely difficult couplings, a second exposure to fresh, activated reagent ensures that all available N-terminal amines are capped.

    Part C: Cleavage and Purification
    • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Part A, Step 2).

    • Resin Preparation: Wash the final peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin thoroughly under vacuum.[17]

    • Cleavage:

      • Add the cold cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) to the dried resin in a fume hood.[17]

      • Caution: TFA is extremely corrosive. Always use appropriate personal protective equipment.

      • Agitate at room temperature for 2-4 hours.

    • Peptide Precipitation:

      • Filter the resin and collect the TFA solution.

      • Add the TFA solution dropwise into a large volume of ice-cold diethyl ether to precipitate the crude peptide.

      • Collect the precipitate by centrifugation.

    • Purification:

      • Wash the peptide pellet with cold ether and dry under vacuum.

      • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

      • QC Checkpoint: Collect fractions and analyze via Mass Spectrometry to identify those containing the desired product.

    Figure 2: SPPS Workflow for Spiro-UAA. This diagram illustrates the key decision point (Kaiser Test) after coupling a sterically hindered spirocyclic amino acid.

    Characterization and Conformational Analysis

    Once the spirocyclic peptidomimetic is synthesized and purified, its identity and structure must be confirmed.

    • Purity and Identity Verification:

      • RP-HPLC: Used for both purification and to assess the purity of the final product.

      • Mass Spectrometry (LC-MS, MALDI-TOF): Essential for confirming the molecular weight of the synthesized peptide, verifying the successful incorporation of the spirocyclic UAA.

    • Conformational Analysis:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, are powerful tools for determining the three-dimensional structure of the peptide in solution.[14] These experiments can provide through-space proton-proton distance constraints that help define the backbone conformation imposed by the spirocyclic residue.

      • Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can be used to explore the accessible conformational space of the peptidomimetic.[10][20][21] This can help rationalize experimental findings and guide future design iterations.

    Conclusion

    The incorporation of spirocyclic unnatural amino acids represents a sophisticated and highly effective strategy for peptidomimetic drug design. These building blocks provide an exceptional level of control over peptide conformation, leading to compounds with enhanced stability, target affinity, and drug-like properties.[7] While their synthesis and incorporation can present challenges due to steric hindrance, the protocols and quality control checkpoints outlined in this guide provide a robust framework for their successful application. By combining careful synthetic strategy with rigorous analytical characterization, researchers can fully exploit the potential of spirocyclic scaffolds to develop the next generation of peptide-based therapeutics.

    References

    • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). IEEE Xplore.
    • An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. (n.d.). American Chemical Society.
    • Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587-7599. [Link]

    • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. (2018). ACS Combinatorial Science. [Link]

    • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters. [Link]

    • Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved March 25, 2026, from [Link]

    • Lenci, E., & Trabocchi, A. (2020). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 21(14), 4975. [Link]

    • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]

    • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Expert Opinion on Drug Discovery, 11(8), 727-730. [Link]

    • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

    • Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. (2025). SpiroChem. [Link]

    • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

    • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2025). ACS Publications. [Link]

    • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 25, 2026, from [Link]

    • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. [Link]

    • Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization. (2018). Frontiers in Chemistry. [Link]

    • Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. (2025). bioRxiv. [Link]

    • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(5), 527-540. [Link]

    • Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. (n.d.). Journal of the American Chemical Society. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Resolving Chiral Separation Challenges for 4-Aminospiro[2.3]hexane-4-carboxylic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. As drug discovery increasingly relies on structurally rigid, non-proteinogenic amino acids to improve metabolic stability and target affinity, molecules like 4-Aminospiro[2.3]hexane-4-carboxylic acid (CAS: 2731008-90-3) have become critical building blocks.

    However, this molecule presents a "perfect storm" of chiral separation challenges:

    • Severe Steric Hindrance: The rigid, orthogonal spiro[2.3]hexane ring system physically blocks the analyte from entering the chiral cavities of many standard stationary phases.

    • Zwitterionic Nature: The simultaneous presence of a primary amine and a carboxylic acid causes non-specific ionic interactions, leading to peak tailing and poor solubility in normal-phase solvents.

    • Lack of a Native Chromophore: The purely aliphatic spirocyclic core is invisible to standard UV detection at typical wavelengths (e.g., 254 nm), complicating method development.

    This guide provides field-proven, mechanistically grounded solutions to overcome these specific hurdles.

    Method Selection Workflow

    Before troubleshooting, you must determine whether your laboratory infrastructure supports direct detection of aliphatic compounds (via LC-MS, CAD, or ELSD) or if you are restricted to UV detection, which mandates pre-column derivatization.

    ChiralWorkflow Start 4-Aminospiro[2.3]hexane-4-carboxylic acid Enantiomeric Mixture Decision Is UV Detection Required? (No native chromophore) Start->Decision Direct Direct Separation (Underivatized) Decision->Direct No (Using MS/CAD) Indirect Indirect Separation (Pre-column Derivatization) Decision->Indirect Yes (Standard HPLC) Crown Crown Ether CSP (e.g., ChiroSil SCA(-)) Requires acidic conditions Direct->Crown Macro Macrocyclic Glycopeptide (e.g., Chirobiotic TAG) Zwitterionic recognition Direct->Macro Deriv Fmoc-Cl Derivatization Adds highly UV-active group Indirect->Deriv Det1 Detection: LC-MS, CAD, or ELSD Crown->Det1 Macro->Det1 Poly Immobilized Polysaccharide (e.g., CHIRALPAK IC) Strong π-π interactions Deriv->Poly Det2 Detection: UV (254 nm / 210 nm) Poly->Det2

    Workflow for selecting the optimal chiral separation strategy for the spirocyclic amino acid.

    Troubleshooting & FAQs

    Q1: We are attempting direct separation of the underivatized spirocyclic amino acid on a standard polysaccharide column (e.g., Chiralpak AD-H) but observing total co-elution. Why? Causality: Standard coated polysaccharide phases rely heavily on hydrogen bonding and π−π stacking within their helical cavities. Because 4-Aminospiro[2.3]hexane-4-carboxylic acid is an aliphatic zwitterion, it lacks π -electrons for stacking. Furthermore, the bulky spiro[2.3]hexane ring prevents the chiral center from penetrating deeply enough into the amylose/cellulose cavity to achieve the necessary three-point interaction. Solution: You must switch to a mechanism that targets the primary amine.1[1]. Alternatively, macrocyclic glycopeptides like CHIROBIOTIC TAG, which have their carbohydrate moieties removed, offer enhanced resolution for sterically hindered cyclic amino acids.

    Q2: How do I optimize the mobile phase for a Crown Ether CSP (e.g., ChiroSil SCA(-)) to resolve this specific molecule? Causality: Crown ethers (such as 18-crown-6) achieve chiral recognition by forming a host-guest inclusion complex specifically with a protonated primary amine ( −NH3+​ ). If the amine is neutral, complexation fails. Solution: You must force the equilibrium toward the protonated state using a highly acidic mobile phase. A proven starting point is 80% Methanol / 20% Water containing 5 mM Perchloric acid ( HClO4​ )[1]. If you are using LC-MS, substitute the non-volatile perchloric acid with 0.1% to 0.5% Trifluoroacetic acid (TFA) or Formic acid.

    Q3: Our lab only has UV detectors. What is the most reliable indirect separation strategy? Causality: Because the spirocyclic core is UV-transparent, you must install a chromophore. Pre-column derivatization with Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) is the gold standard. It reacts rapidly with the sterically hindered amine and adds a massive, highly UV-active fluorenyl group. Solution: Once derivatized, the molecule is no longer a zwitterion and now possesses strong π−π interacting capabilities. Literature demonstrates that2[2]. The Fmoc group π -stacks with the dichlorophenyl rings of the IC phase, while the spiro ring acts as the steric wedge that differentiates the enantiomers.

    Q4: We derivatized with Fmoc and are using a Chiralpak IC column, but the peaks are broad and tailing. How can we sharpen them? Causality: While the amine is protected by Fmoc, the carboxylic acid at the C4 position remains free. In neutral organic solvents, this acid partially ionizes, leading to multiple retention states and secondary interactions with the silica support. Solution: Add an acidic modifier to the mobile phase to suppress ionization. Using 0.1% TFA or 0.1% Formic Acid in your Hexane/Isopropanol or Acetonitrile/Water mixture will keep the carboxylic acid protonated, resulting in sharp, symmetrical peaks.

    Quantitative Data & Method Comparison

    The following table summarizes the expected chromatographic behavior of 4-Aminospiro[2.3]hexane-4-carboxylic acid across different analytical strategies.

    Separation StrategyRecommended CSPOptimal Mobile Phase SystemDetection ModeExpected Selectivity ( α )Mechanistic Pros & Cons
    Direct (Crown Ether) ChiroSil SCA(-) or Crownpak CR-I(+)80% MeOH / 20% H₂O + 5mM HClO₄LC-MS, CAD, ELSD1.5 - 2.1Pro: Direct encapsulation of primary amine.Con: Requires highly acidic mobile phase.
    Direct (Macrocyclic) Chirobiotic TAG100% MeOH (Polar Organic Mode)LC-MS, CAD, ELSD1.2 - 1.6Pro: Gentle conditions; highly MS-friendly.Con: Spiro bulk may limit deep cavity inclusion.
    Indirect (Fmoc-Deriv) CHIRALPAK ICHexane / IPA / TFA (80:20:0.1)UV (254 nm)> 2.0Pro: Exceptional sensitivity; strong π−π stacking.Con: Requires 30-min sample prep time.

    Validated Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed with sample analysis unless the defined system suitability criteria are met.

    Protocol A: Direct Separation via Crown Ether CSP (LC-MS Compatible)

    Mechanism: Host-guest complexation of the protonated amine.

    • Mobile Phase Preparation: Mix 800 mL of HPLC-grade Methanol with 200 mL of Milli-Q Water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Degas thoroughly.

    • Sample Preparation: Dissolve the racemic 4-Aminospiro[2.3]hexane-4-carboxylic acid in the mobile phase to a concentration of 0.5 mg/mL. Note: Do not use pure water as the diluent, as it may cause fronting.

    • Chromatographic Conditions:

      • Column: ChiroSil SCA(-) (150 x 4.6 mm, 5 µm)

      • Flow Rate: 0.8 mL/min

      • Temperature: 25°C (Crown ether complexation is exothermic; lower temperatures often improve resolution).

      • Injection Volume: 5 µL

    • System Validation: Inject the racemate. You must observe two distinct peaks. Pass Criteria: Resolution ( Rs​ ) > 1.5; Tailing Factor ( Tf​ ) < 1.5. If Tf​ > 1.5, increase TFA concentration to 0.2% to ensure complete protonation.

    Protocol B: Indirect Separation via Fmoc Derivatization (UV Compatible)

    Mechanism: π−π stacking and dipole interactions via the Fmoc moiety.

    • Derivatization Reaction:

      • Dissolve 5 mg of the amino acid in 1 mL of 0.1 M Sodium Borate buffer (pH 9.0).

      • Add 1 mL of a 10 mg/mL solution of Fmoc-Cl in Acetonitrile.

      • Stir at room temperature for 30 minutes.

      • Quench the reaction by adding 100 µL of 1% TFA in water. Extract the Fmoc-amino acid into 2 mL of Ethyl Acetate. Evaporate the organic layer and reconstitute in 1 mL of Ethanol.

    • Chromatographic Conditions:

      • Column: CHIRALPAK IC (250 x 4.6 mm, 5 µm)

      • Mobile Phase: Hexane / Isopropanol / TFA (80 : 20 : 0.1, v/v/v)

      • Flow Rate: 1.0 mL/min

      • Temperature: 25°C

      • Detection: UV at 254 nm and 210 nm.

    • System Validation: Inject the derivatized racemate. Pass Criteria: Resolution ( Rs​ ) > 2.0. The Fmoc derivative should yield a massive signal-to-noise ratio compared to the baseline.

    References

    • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides Source: RSC Publishing URL:[Link]

    • Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL:[Link]

    • A stereochemical journey around spirocyclic glutamic acid analogs Source: PubMed Central (PMC) / NIH URL:[Link]

    Sources

    Technical Support Center: Overcoming Steric Hindrance in 4-Aminospiro[2.3]hexane-4-carboxylic Acid Coupling

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of highly constrained, non-proteinogenic amino acids. 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride (CAS: 2731008-90-3) is a prime example.

    Because it is an α,α -disubstituted amino acid embedded within a rigid spiro[2.3]hexane system, it imposes severe steric bulk around both the α -amine and the α -carboxyl groups. While this conformational restriction is highly desirable for synthesizing protease-resistant peptidomimetics and biologically active cyclic peptides, it creates a massive thermodynamic and kinetic barrier to amide bond formation.

    This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure high-yielding couplings with this challenging building block.

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why do standard carbodiimide (DIC/HOBt) or uronium (HBTU) protocols fail or yield truncated sequences when coupling this spirocyclic amino acid? The Science: The tetrasubstitution at the α -carbon creates a dense steric shield. Standard reagents like HBTU or DIC/HOBt generate OBt (benzotriazole) active esters. These intermediates are simply not electrophilic enough to overcome the high activation energy required for a bulky incoming amine to attack. To bypass this, you must exploit the "7-aza effect" (anchimeric assistance). Reagents derived from HOAt (like HATU) feature an additional nitrogen atom in the azabenzotriazole ring, which acts as a neighboring proton acceptor, significantly accelerating aminolysis kinetics [1].

    Q2: Which coupling reagents are specifically recommended for activating the carboxyl group of 4-Aminospiro[2.3]hexane-4-carboxylic acid? The Science: For α,α -disubstituted amino acids, phosphonium salts like PyAOP or highly reactive uronium salts like HATU are the first-line choices. PyAOP is particularly effective because, unlike HATU, it does not cap the unreacted N-terminal amine with a dead-end guanidinium byproduct—a common side reaction when the primary coupling is severely slowed by steric hindrance. If PyAOP or HATU fails, the carboxylic acid must be converted into an acyl fluoride using TFFH. Acyl fluorides have an exceptionally small atomic radius, allowing them to penetrate the steric shield without undergoing premature hydrolysis [2].

    Q3: How do I overcome the poor nucleophilicity of the spirocyclic amine when adding the next amino acid in the sequence? The Science: When the spirocyclic amino acid is successfully anchored to the growing peptide chain, its N-terminus remains highly shielded by the spiro[2.3]hexane ring. Chemical activation alone is rarely enough. Microwave-Assisted Peptide Synthesis (MAPS) is required to provide thermal energy. Microwave irradiation (typically 75°C) directly heats the polar solvent and the peptide-resin matrix, breaking up intermolecular hydrogen-bonded aggregation ( β -sheet formation) and providing the kinetic energy needed to cross the steric activation barrier [3].

    Q4: What base and solvent system should I use to maximize coupling efficiency? The Science: While N,N-Diisopropylethylamine (DIEA) is the industry standard, 2,4,6-trimethylpyridine (TMP or collidine) is superior for highly hindered couplings. TMP is less nucleophilic than DIEA, providing a cleaner reaction profile and preventing base-catalyzed side reactions when using highly reactive acyl fluorides or PyAOP. For the solvent, N-methyl-2-pyrrolidone (NMP) provides superior swelling of the peptide-resin complex compared to DMF, which is critical when the growing peptide chain becomes sterically congested [4].

    Part 2: Quantitative Data & Reagent Selection

    To standardize your approach, consult the following matrix before initiating your synthesis.

    Table 1: Coupling Reagent Efficacy for α,α -Disubstituted Amino Acids

    ReagentChemical ClassActive IntermediateEfficacy for Spirocyclic AAsPrimary Side-Reaction Risk
    HBTU UroniumOBt EsterLowHigh (Guanidinylation of amine)
    HATU UroniumOAt EsterHighModerate (Guanidinylation of amine)
    PyAOP PhosphoniumOAt EsterVery HighLow (No guanidinylation risk)
    TFFH FluoroformamidiniumAcyl FluorideMaximumLow (Requires strictly anhydrous conditions)
    DIC / Oxyma CarbodiimideOxyma EsterModerateLow (Good for automated scale-up)

    Part 3: Mechanistic & Workflow Visualizations

    The following diagrams map out the logical progression for troubleshooting and the chemical mechanism that makes HATU/PyAOP superior to HBTU.

    Workflow Start Coupling 4-Aminospiro[2.3]hexane- 4-carboxylic acid CheckStandard Standard Coupling (HBTU/DIC) Start->CheckStandard Fail Low Yield / Truncation CheckStandard->Fail Steric Block Opt1 Switch Reagent: HATU or PyAOP Fail->Opt1 Opt2 Apply Thermal Energy: Microwave (75°C, 20 min) Fail->Opt2 CheckSuccess Check Conversion (Kaiser Test / LCMS) Opt1->CheckSuccess Opt2->CheckSuccess Success Proceed to Next Cycle CheckSuccess->Success Complete AcylFluoride Acyl Fluoride Activation (TFFH / DAST) CheckSuccess->AcylFluoride Incomplete AcylFluoride->Success

    Caption: Troubleshooting workflow for hindered spirocyclic amino acid coupling.

    Mechanism AA Spirocyclic Carboxylate Intermediate O-Acyluronium Intermediate AA->Intermediate + HATU HATU HATU + Base (TMP/DIEA) HATU->Intermediate OAt OAt Active Ester (7-Aza Effect) Intermediate->OAt HOAt attack Product Peptide Bond Formed OAt->Product Aminolysis Amine Incoming Amine Amine->Product

    Caption: HATU-mediated activation pathway leveraging the 7-aza effect for faster aminolysis.

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Microwave-Assisted Coupling of 4-Aminospiro[2.3]hexane-4-carboxylic acid

    Use this protocol as your primary method for incorporating the spirocyclic amino acid.

    • Resin Preparation & Swelling (Self-Validation Step):

      • Weigh the Fmoc-deprotected peptide-resin into a microwave-safe reaction vessel.

      • Swell the resin in NMP (not DMF) for 30 minutes. Validation: The resin bed volume should visibly expand by at least 1.5x, ensuring the polymer matrix is fully open to receive the bulky reagents.

    • Pre-Activation:

      • In a separate vial, dissolve 4.0 equivalents of Fmoc-4-Aminospiro[2.3]hexane-4-carboxylic acid and 3.9 equivalents of HATU (or PyAOP) in a minimum volume of NMP.

      • Add 8.0 equivalents of TMP (collidine) or DIEA.

      • Critical Timing: Allow pre-activation to proceed for exactly 2 to 3 minutes . Do not exceed 3 minutes, as prolonged activation of hindered acids with HATU increases the risk of capping the resin with tetramethylguanidinium.

    • Microwave Coupling:

      • Transfer the activated solution to the resin.

      • Irradiate the vessel in a peptide microwave synthesizer at 75°C for 20 minutes [3].

      • Note: If your sequence contains heat-sensitive residues (e.g., Cys, His), lower the temperature to 50°C and extend the time to 45 minutes.

    • Cleavage & Monitoring:

      • Wash the resin thoroughly with NMP (3x) and DCM (3x).

      • Perform a Kaiser test. If the test is slightly blue (indicating incomplete coupling), do not deprotect . Immediately proceed to Protocol B.

    Protocol B: Acyl Fluoride Activation for Extremely Hindered Sequences

    Use this protocol if Protocol A fails, or when coupling the NEXT amino acid ONTO the already-incorporated spirocyclic amine.

    • Acyl Fluoride Generation:

      • Dissolve 4.0 equivalents of the incoming Fmoc-amino acid in anhydrous DCM.

      • Add 4.0 equivalents of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and 8.0 equivalents of DIEA .

      • Stir at room temperature for 15 minutes to generate the acyl fluoride in situ[2].

    • Solvent Exchange & Coupling:

      • Evaporate the DCM under a gentle stream of nitrogen and redissolve the residue in a minimal amount of NMP.

      • Add the solution to the resin-bound spirocyclic amine.

      • Allow the reaction to proceed at room temperature overnight (12-16 hours), or apply gentle microwave heating (50°C for 30 minutes).

    • Validation:

      • Cleave a micro-aliquot of the resin (using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour).

      • Analyze via LC-MS to confirm the mass shift corresponding to the successful addition of the residue.

    References

    • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at: [Link]

    • Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids. ResearchGate. Available at: [Link]

    Validation & Comparative

    4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride vs cyclobutane amino acid analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    Conformational Restriction in Drug Discovery: 4-Aminospiro[1]hexane-4-carboxylic Acid vs. Cyclobutane Amino Acid Analogs

    The transition from flat, two-dimensional molecular architectures to complex, three-dimensional frameworks is a defining paradigm in modern medicinal chemistry. For decades, researchers have utilized monocyclic amino acids—such as 1-aminocyclobutane-1-carboxylic acid (ACBC)—to introduce conformational restriction into peptides and small molecules. However, the demand for enhanced metabolic stability, precise vector control, and optimized lipophilicity has driven the field toward spirocyclic scaffolds.

    This guide provides an objective, data-driven comparison between traditional cyclobutane amino acid analogs and the advanced spirocyclic derivative, 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride , detailing their physicochemical divergence and providing validated experimental protocols for their application.

    Structural and Mechanistic Divergence

    To understand the functional superiority of spirocyclic amino acids in specific drug discovery contexts, we must first analyze the structural mechanics of the carbocyclic rings.

    Cyclobutane Amino Acids (e.g., ACBC): Due to inherent ring strain, the cyclobutane ring does not sit flat; it adopts a rigid, puckered conformation with a fold angle of approximately 30°[2]. When incorporated into a drug candidate, this puckering reduces the entropy loss upon target binding compared to acyclic amino acids. However, the cyclobutane ring can still be susceptible to metabolic oxidation and often lacks the necessary bulk to optimally fill deep, three-dimensional hydrophobic pockets within target proteins.

    4-Aminospiro[1]hexane-4-carboxylic acid: By spiro-fusing a cyclopropane ring onto the cyclobutane core, the molecular architecture is forced into a highly rigid, orthogonal 3D geometry[3]. This spiro[1]hexane system achieves three critical mechanistic advantages:

    • Vector Alteration: The exit vectors of the amino and carboxylate groups are locked at distinct angles, allowing for highly specific spatial interactions that monocyclic rings cannot achieve.

    • Steric Shielding: The adjacent spiro-fused ring provides steric hindrance around the α-carbon, significantly shielding the molecule from enzymatic degradation (e.g., CYP450-mediated oxidation)[4].

    • Electronic Modulation: The increased s-character of the spiro-fused system exerts an electron-withdrawing effect, subtly lowering the basicity of the protonated amino group[5].

    ConformationalRestriction A Acyclic Amino Acid (High Flexibility, High Entropy Loss) B Cyclobutane Analog (e.g., ACBC) (Puckered ~30°, Restricted) A->B Cyclization (Reduces conformational space) C 4-Aminospiro[2.3]hexane-4-carboxylic acid (Rigid 3D Spiro-fusion, Vector Control) B->C Spiro-annulation (Locks geometry, shields α-carbon)

    Logical progression of conformational restriction in amino acid drug design.

    Physicochemical Profiling & ADME Impact

    The structural differences between these two classes translate directly into measurable physicochemical properties. The introduction of the spirocyclic fragment typically results in an average isoelectric point (pI) decrease of ~0.2 units compared to monocyclic analogs[5]. Furthermore, the spiro[1]hexane core increases lipophilicity (LogP) without adding excessive molecular weight, which is a critical factor for blood-brain barrier (BBB) penetration and passive membrane permeability.

    Table 1: Quantitative Comparison of Physicochemical Properties

    Property1-Aminocyclobutane-1-carboxylic acid (ACBC)4-Aminospiro[1]hexane-4-carboxylic acidCausality / Impact
    Molecular Weight 115.13 g/mol 141.17 g/mol (Free base)Minimal MW penalty for adding 3D complexity.
    Conformation Puckered (~30°)Rigid Spiro-fused (Orthogonal)Spiro-fusion locks the dihedral angles of attached pharmacophores.
    Isoelectric Point (pI) ~ 6.0~ 5.8The spiro ring's electron-withdrawing nature reduces amine basicity.
    Lipophilicity (cLogP) -0.5+0.3Increased hydrocarbon volume enhances hydrophobic pocket binding.
    Metabolic Stability ModerateHighShielded α-carbon resists enzymatic oxidation and cleavage.

    Experimental Methodologies

    As a Senior Application Scientist, it is critical to implement protocols that are not only reproducible but inherently self-validating. Below are the standard workflows for synthesizing the spirocyclic amino acid and evaluating its metabolic stability.

    Protocol A: Synthesis via the Bucher-Bergs Hydantoin Route

    This method is preferred over direct Strecker synthesis because the formation of the hydantoin intermediate is thermodynamically driven, highly crystalline, and serves as a self-validating checkpoint before final hydrolysis[5].

    Step-by-Step Methodology:

    • Hydantoin Formation: Suspend spiro[1]hexan-4-one (1.0 eq) in a 1:1 mixture of ethanol and water. Add potassium cyanide (KCN, 1.5 eq) and ammonium carbonate ((NH4)2CO3, 3.0 eq).

      • Causality: Ammonium carbonate acts as both the nitrogen source and the carbon dioxide source required to close the stable 5-membered hydantoin ring.

    • Incubation & Precipitation: Heat the sealed reaction vessel to 60°C for 24 hours. Cool to 0°C to precipitate the spiro[1]hexane-4-hydantoin.

      • Self-Validation Check: Analyze the precipitate via LC-MS. The presence of the [M+H]+ peak corresponding to the hydantoin confirms successful ring closure and prevents the loss of unreacted ketone in the subsequent harsh hydrolysis step.

    • Basic Hydrolysis: Suspend the validated hydantoin in 3M aqueous NaOH (5.0 eq) and reflux at 100°C for 16 hours.

      • Causality: The highly alkaline conditions and heat are required to break the robust amide bonds of the hydantoin ring, liberating the free amino acid.

    • Hydrochloride Salt Formation: Cool the mixture, adjust the pH to 2.0 using concentrated HCl, and extract with ethyl acetate. Evaporate the aqueous layer and triturate the residue with 2M HCl in dioxane to yield 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride.

      • Causality: Isolating the compound as an HCl salt prevents zwitterionic aggregation, vastly improving its solubility in aqueous assay buffers and extending shelf-life.

    Protocol B: In Vitro Microsomal Metabolic Stability Assay

    To prove the ADME superiority of the spirocyclic analog over the cyclobutane analog, an in vitro Human Liver Microsome (HLM) assay is utilized.

    MetabolicWorkflow Step1 1. Compound Incubation (HLM + NADPH at 37°C) Step2 2. Time-Course Sampling (Aliquots at 0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Quantification (Monitor Parent Depletion) Step3->Step4 Step5 5. Data Analysis (Calculate CLint & Half-life) Step4->Step5

    Step-by-step self-validating workflow for evaluating in vitro microsomal metabolic stability.

    Step-by-Step Methodology:

    • System Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Spike in Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

    • Compound Addition: Add 4-Aminospiro[1]hexane-4-carboxylic acid (Test) and ACBC (Comparator) to separate wells at a final concentration of 1 µM.

      • Self-Validation Check: Include Verapamil (1 µM) as a positive control. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be voided.

    • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

      • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Without it, oxidative metabolism cannot occur.

    • Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard).

      • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism, while the internal standard normalizes any volumetric pipetting errors during LC-MS/MS injection.

    • Analysis: Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins. Inject the supernatant into an LC-MS/MS system to calculate the intrinsic clearance ( CLint​ ) based on the logarithmic depletion of the parent compound.

    Conclusion

    While cyclobutane amino acid analogs like ACBC serve as excellent foundational tools for conformational restriction, 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride represents a significant evolutionary step in rational drug design. By leveraging a spiro-fused 3D architecture, researchers can achieve superior vector control, optimize lipophilicity, and engineer robust metabolic stability into their therapeutic candidates.

    References

    • van der Kolk, M. R., et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2022.2

    • Chernykh, A. V., et al. "A Stereochemical Journey around Spirocyclic Glutamic Acid Analogs." Organic & Biomolecular Chemistry, 2022.3

    • Malashchuk, A., et al. "Spiro[1]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation." ChemistrySelect, 2024. 5

    • Homon, A. A., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024. 4

    Sources

    A Comparative Guide to Purity Validation of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride via LC-MS

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Imperative for Novel Scaffolds

    In modern drug discovery, the development of conformationally constrained amino acid analogs is a cornerstone of rational drug design. Molecules such as 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride, a rigid scaffold designed to mimic natural neurotransmitters, offer the potential for enhanced potency and selectivity at their biological targets. However, the therapeutic promise of any active pharmaceutical ingredient (API) is fundamentally tied to its purity. The presence of impurities—arising from the synthetic route, degradation, or storage—can profoundly impact safety, efficacy, and regulatory approval.

    This guide provides an in-depth, experience-driven protocol for the purity validation of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explain the scientific rationale behind key decisions, establish a self-validating analytical system, and compare the performance of LC-MS against alternative methodologies. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust, reliable, and defensible method for API characterization.

    The Analytical Challenge: Why LC-MS is the Gold Standard

    4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride presents a distinct set of analytical challenges. As a small, polar, zwitterionic molecule, it exhibits:

    • Poor Retention in Reversed-Phase (RP) Chromatography: Traditional C18 columns struggle to retain such polar compounds, leading to elution near the solvent front and poor resolution from other polar impurities.

    • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, rendering UV-based detection and quantification insensitive and non-specific.

    • Non-volatility: Its salt form and inherent properties make it unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.

    These characteristics make LC-MS the ideal analytical tool. Liquid chromatography can be adapted to retain polar molecules, while mass spectrometry provides unparalleled sensitivity and specificity, detecting compounds based on their mass-to-charge ratio (m/z) rather than their optical properties.[1] This combination is essential for definitively identifying and quantifying the target API and any potential impurities.[2]

    Logical Workflow for Purity Validation

    The entire process, from method development to final report, follows a logical and systematic path to ensure data integrity and regulatory compliance.

    Purity_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Sample Analysis & Reporting MD_Start Analyte Characterization |{Polar | Zwitterionic | No Chromophore} Column_Selection Column & Mobile Phase Screening |{HILIC Column Selection | Mobile Phase pH & Buffer} MD_Start->Column_Selection Informs initial conditions MS_Optimization MS Parameter Optimization |{Ionization Mode (ESI+) | MRM Transition Selection} Column_Selection->MS_Optimization Provides stable retention Specificity Specificity / Selectivity |{Peak Purity Assessment | Resolution from Impurities} MS_Optimization->Specificity Defines validated method Linearity Linearity & Range |{Calibration Curve (e.g., 1-1000 ng/mL)} Specificity->Linearity Validation Sequence Accuracy_Precision Accuracy & Precision |{Intra- & Inter-day Analysis | QC Samples (LQC, MQC, HQC)} Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ |{Signal-to-Noise Ratio} Accuracy_Precision->LOD_LOQ Robustness Robustness |{Varying Flow Rate, Temp., pH} LOD_LOQ->Robustness Sample_Analysis Test Sample Analysis |{Triplicate Injections} Robustness->Sample_Analysis Method ready for use Purity_Calc Purity Calculation |{% Purity = (Area_API / Σ Area_All_Peaks) * 100} Sample_Analysis->Purity_Calc Generates raw data Final_Report Generate Certificate of Analysis (CoA) |{Summary of Validation Data | Purity Result} Purity_Calc->Final_Report Provides final result

    Caption: Workflow for LC-MS Purity Validation of an API.

    Experimental Protocol: A Validated LC-MS Method

    This protocol is designed as a self-validating system, where the results from the validation phase directly support the reliability of the final purity assessment. The method adheres to the principles outlined in the ICH M10 and Q2(R2) guidelines for analytical procedure validation.[3][4]

    Materials and Reagents
    • Reference Standard: 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride (Purity ≥ 99.5%)

    • Test Sample: Production batch of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride

    • Solvents: LC-MS grade Acetonitrile, Methanol, and Water (e.g., Optima™ LC/MS grade)

    • Additives: Formic acid (≥ 99%) and Ammonium formate (≥ 99%)

    Instrumentation & Conditions
    • LC System: UHPLC system capable of binary gradient elution.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ series or Sciex QTRAP® system).

    • LC Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

      • Rationale: Hydrophilic Interaction Chromatography (HILIC) is the technique of choice for retaining and separating highly polar compounds that are poorly retained in reversed-phase.[5] The BEH particle provides excellent stability and peak shape under a wide pH range.

    • Mobile Phase A: 95:5 Water:Acetonitrile (v/v) with 10 mM Ammonium Formate, 0.1% Formic Acid.

    • Mobile Phase B: 95:5 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate, 0.1% Formic Acid.

      • Rationale: The high organic content of the HILIC mobile phase facilitates retention. Ammonium formate and formic acid create a buffered system to ensure consistent analyte ionization and peak shape.

    • Gradient Elution:

      Time (min) Flow Rate (mL/min) %A %B
      0.0 0.4 5 95
      5.0 0.4 40 60
      5.1 0.4 5 95

      | 7.0 | 0.4 | 5 | 95 |

    • MS Detection:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+)

        • Rationale: The primary amine group is readily protonated in the acidic mobile phase, making ESI+ the most sensitive ionization mode.

      • Scan Type: Multiple Reaction Monitoring (MRM)

        • Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out background noise.[6]

      • MRM Transitions (Hypothetical):

        • API Quantifier: m/z 156.1 -> 110.1 (Loss of COOH + H)

        • API Qualifier: m/z 156.1 -> 93.1 (Further fragmentation)

    Method Validation Protocol

    The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3]

    • Specificity: Inject a blank (diluent), the reference standard, and a spiked sample containing known potential impurities. The method is specific if the API peak is well-resolved from all other components and there is no interference at the API's retention time in the blank.

    • Linearity and Range: Prepare a series of calibration standards from the reference material (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Plot the peak area against concentration. The relationship should be linear with a correlation coefficient (r²) > 0.995.

    • Accuracy and Precision:

      • Prepare Quality Control (QC) samples at three concentrations: Low (LQC), Medium (MQC), and High (HQC).

      • Precision (Repeatability): Analyze six replicates of each QC level on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

      • Accuracy: The mean concentration determined for each QC level should be within ±5% of the nominal value.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ, respectively. This is critical for quantifying low-level impurities.

    • Robustness: Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on peak area and retention time. The results should not significantly deviate, demonstrating the method's reliability under minor variations.

    Sample Analysis and Purity Calculation
    • Accurately weigh and dissolve the test sample in the diluent (e.g., 95:5 Acetonitrile:Water) to a final concentration of 100 µg/mL.

    • Inject the sample in triplicate.

    • Perform an area percent calculation to determine purity. This method assumes that all impurities have a similar ionization response to the API.

      • % Purity = (Area of API Peak / Sum of All Peak Areas) x 100

    Comparative Analysis of Purity Determination Techniques

    While LC-MS is superior for this specific analyte, it is crucial to understand its performance relative to other common analytical techniques.

    Technique_Comparison cluster_lcms LC-MS Attributes cluster_hplcuv HPLC-UV Attributes cluster_qnmr qNMR Attributes Analyte 4-Aminospiro[2.3]hexane-4-carboxylic acid HCl {Properties: Polar, Non-volatile, No Chromophore} LCMS LC-MS (HILIC) Analyte->LCMS Ideal Match HPLC_UV HPLC-UV Analyte->HPLC_UV Poor Match (Requires Derivatization) qNMR qNMR Analyte->qNMR Viable Alternative (Orthogonal) LCMS_Pro Pros: - High Sensitivity - High Specificity (Mass) - Ideal for Polar Analytes LCMS->LCMS_Pro LCMS_Con Cons: - Requires expensive equipment - Response can be matrix-dependent LCMS->LCMS_Con HPLC_UV_Pro Pros: - Widely available - Robust and simple HPLC_UV->HPLC_UV_Pro HPLC_UV_Con Cons: - Insensitive (No Chromophore) - Non-specific - Requires derivatization step HPLC_UV->HPLC_UV_Con qNMR_Pro Pros: - Primary ratio method (No standard needed for impurities) - Highly accurate & precise - Structure-specific qNMR->qNMR_Pro qNMR_Con Cons: - Low sensitivity - Requires high sample concentration - Complex data analysis qNMR->qNMR_Con

    Caption: Decision logic for selecting a purity validation technique.

    Performance Comparison Summary
    FeatureLC-MS (HILIC)HPLC-UV (with Derivatization)Quantitative NMR (qNMR)
    Specificity Excellent: Based on mass-to-charge ratio and retention time.[7]Poor to Moderate: Relies on chromophore, which is non-native. Potential for co-eluting impurities.Excellent: Based on unique chemical shifts of protons.
    Sensitivity Excellent (pg-ng/mL): Ideal for trace impurity detection.Moderate: Dependent on the efficiency of the derivatization agent.Poor (µg-mg/mL): Not suitable for impurities <0.1%.
    Quantitation Relative (Area %): Assumes equal response factors. Absolute quantitation requires standards for each impurity.Relative (Area %): Subject to derivatization efficiency and chromophore similarity.Absolute (Primary Method): Directly relates signal integral to molar quantity without a reference standard for the impurity.
    Sample Prep Simple: Dilute and inject.Complex: Requires a robust and complete derivatization reaction, adding time and potential for error.Simple: Dissolve in deuterated solvent with an internal standard.
    Throughput High: Fast gradient times (<10 min) allow for rapid screening.[8]Low to Moderate: Derivatization step significantly increases analysis time.Low: Longer acquisition times are needed for high S/N.
    Recommendation Primary Method of Choice: Best combination of sensitivity, specificity, and throughput for this analyte.Not Recommended: The introduction of a derivatization step adds complexity and sources of error.Orthogonal Validation: Excellent for confirming the purity of the reference standard or for mass balance studies, but not for routine impurity profiling.

    Conclusion

    For validating the purity of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride, a well-developed and validated HILIC-LC-MS/MS method is unequivocally the most suitable approach. It directly addresses the physicochemical challenges posed by the molecule—namely its high polarity and lack of a native chromophore—providing the sensitivity and specificity required for confident impurity detection and quantification in a pharmaceutical setting. While orthogonal techniques like qNMR have a valuable role in reference standard characterization, LC-MS offers the optimal balance of performance characteristics for routine quality control and regulatory submission. Adherence to a systematic validation protocol, grounded in ICH guidelines, ensures that the analytical data is not only accurate and reliable but also scientifically and regulatorily defensible.

    References

    • Fisher Scientific. (n.d.). Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns.
    • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS.
    • Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI.
    • American Pharmaceutical Review. (2023, June 1). A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis.
    • PubMed. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
    • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
    • International Council for Harmonisation (ICH). (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10.
    • ResolveMass Laboratories Inc. via YouTube. (2026, February 23). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide.
    • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
    • PMC. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
    • MilliporeSigma. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column.
    • Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
    • PMC. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression.
    • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids.
    • Shimadzu Corporation via YouTube. (2021, October 1). Direct analysis of 33 amino acids in beverages by LC-MS/MS.

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    A Comparative Guide to the Conformational Rigidity of Spiro[2.3]hexane Derivatives in Peptides

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of peptide-based drug discovery, achieving conformational rigidity is a critical determinant of therapeutic success. Unconstrained peptides often suffer from proteolytic instability and low binding affinity due to high conformational flexibility. The introduction of conformational constraints can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and enhancing biological activity.[1][2] Among the burgeoning strategies to impose such rigidity, the use of spirocyclic scaffolds, particularly spiro[2.3]hexane derivatives, has emerged as a powerful tool.[1][3]

    This guide provides an in-depth comparison of the conformational rigidity imparted by spiro[2.3]hexane amino acids in peptides, benchmarked against other common constraining elements. We will delve into the structural underpinnings of this rigidity, present supporting experimental data, and provide detailed protocols for the synthesis and analysis of these unique peptide building blocks.

    The Spiro[2.3]hexane Scaffold: A Unique Structural Anchor

    The spiro[2.3]hexane framework consists of a cyclopropane ring fused to a cyclobutane ring at a single carbon atom. This arrangement creates a highly strained and rigid structure. When incorporated into a peptide backbone as an α-amino acid, the spiro[2.3]hexane moiety severely restricts the torsional angles (phi, ψ) around the alpha-carbon, effectively "freezing" the local peptide conformation.[1] This inherent rigidity makes spiro[2.3]hexane derivatives valuable for stabilizing specific secondary structures, such as β-turns and helical motifs.[1][4]

    The puckering of the cyclobutane ring and the orientation of the amino and carboxyl groups define the specific conformational landscape of spiro[2.3]hexane amino acids.[1] This structural rigidity allows for the more effective spatial fixation of functional groups, which can lead to improved physicochemical characteristics.

    Comparative Analysis of Conformational Constraints

    The choice of a constraining element in peptide design is a critical decision that influences the resulting structure and activity. Below is a comparative analysis of spiro[2.3]hexane derivatives against other widely used strategies.

    Constraint StrategyTypical Dihedral Angle Range (Φ, Ψ)Key AdvantagesKey Disadvantages
    Spiro[2.3]hexane Derivatives Highly restricted, specific to isomerExtreme rigidity, novel chemical space, potential for precise turn mimeticsSynthesis can be complex, limited commercial availability
    Proline & Derivatives Φ ≈ -60° to -75°, Ψ can varyCommercially available, well-characterized turn-inducing propertiesLimited to specific turn types, can introduce kinks in helices
    α,α-Disubstituted Amino Acids (e.g., Aib) Φ ≈ ±57°, Ψ ≈ ±47° (helical)Promotes helical conformations, commercially availableCan be sterically demanding, may disrupt β-sheet formation
    Lactam Bridges (Side-chain cyclization) Varies with bridge length and positionTunable constraint, can stabilize helices and turnsRequires specific side-chain residues, can alter peptide polarity

    Spiro[2.3]hexane-derived amino acids offer a distinct advantage in their ability to enforce a highly rigid and predictable local conformation. Unlike more flexible constraints, the spirocyclic system provides a scaffold that is less susceptible to environmental influences, leading to a more defined three-dimensional structure.

    Experimental Validation of Conformational Rigidity

    A combination of synthesis, spectroscopy, and computational modeling is essential to validate the conformational effects of incorporating spiro[2.3]hexane derivatives into peptides.

    Synthesis of Spiro[2.3]hexane Amino Acids

    The synthesis of spiro[2.3]hexane amino acids can be challenging but several routes have been established.[5] One common approach involves the cyclopropanation of a corresponding cyclobutane derivative.[6] Another method utilizes a Bucherer-Bergs hydantoin synthesis followed by cleavage to the desired amino acid.[5] More recent advancements have focused on modular syntheses using novel sulfonium reagents, which allow for the creation of a variety of spiro[2.3]hexane analogues, including those with heteroatoms.[3][7]

    Experimental Protocol: Modular Synthesis via Sulfonium Salts [3][7]

    This protocol provides a general overview of a modern approach to synthesizing spiro[2.3]hexane scaffolds.

    • Sulfonium Salt Preparation: Synthesize the appropriate cyclobutane-, oxetane-, or azetidine-substituted sulfonium salt.

    • Reaction Setup: In a nitrogen-flushed flask, dissolve the electrophile (e.g., an alkene, carbonyl, or imine) and a slight excess (1.3 equivalents) of the sulfonium salt in anhydrous THF at 0 °C.

    • Base Addition: Slowly add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.6 equivalents) to the reaction mixture.

    • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

    • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired spiro[2.3]hexane derivative.

    Conformational Analysis Workflow

    A multi-faceted approach is crucial for a comprehensive understanding of the conformational properties of peptides containing spiro[2.3]hexane derivatives.[1][8]

    G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_interpretation Data Integration Synthesis Spiro[2.3]hexane Amino Acid Synthesis SPPS Solid-Phase Peptide Synthesis Synthesis->SPPS Purification HPLC Purification SPPS->Purification NMR 2D NMR Spectroscopy (NOESY/ROESY) Purification->NMR CD Circular Dichroism Spectroscopy Purification->CD Comp Computational Modeling (DFT/MD) Purification->Comp Structure 3D Structure Determination NMR->Structure CD->Structure Comp->Structure

    Caption: Workflow for the synthesis and conformational analysis of peptides containing spiro[2.3]hexane derivatives.

    Experimental Protocol: NMR Spectroscopic Analysis [9][10][11]

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[9][10][11]

    • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.

    • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general structural features.

    • 2D TOCSY: Perform a Total Correlation Spectroscopy experiment to assign all proton resonances within each amino acid residue.

    • 2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy spectrum to identify through-space correlations between protons that are close in proximity (< 5 Å). These correlations provide crucial distance restraints for structure calculation.

    • Structure Calculation: Use the distance restraints obtained from NOESY/ROESY data, along with any dihedral angle restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures.

    Experimental Protocol: Computational Modeling [1][12][13]

    Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing insights into the relative energies of different conformations.[1][12][13]

    • Initial Structure Generation: Build an initial 3D model of the spiro[2.3]hexane-containing peptide using molecular modeling software.

    • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.[1]

    • Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable level of theory (e.g., B3LYP/6-31G*) to determine their relative energies.

    • Molecular Dynamics (for flexible peptides): For peptides with remaining flexibility, run MD simulations in a simulated solvent environment to explore the accessible conformational space over time.

    Visualizing Conformational Restriction

    The impact of incorporating a spiro[2.3]hexane amino acid on the allowable conformational space of a peptide can be visualized through a conceptual diagram comparing its Ramachandran plot to that of a flexible residue like glycine.

    G cluster_glycine Glycine (Flexible) cluster_spiro Spiro[2.3]hexane AA (Rigid) a1 a2 a4 a3 b1 xaxis xaxis 4,0 4,0 xaxis->4,0 Φ yaxis yaxis 0,2 0,2 yaxis->0,2 Ψ

    Caption: Conceptual Ramachandran plot comparing the large allowed conformational space of glycine (blue) with the highly restricted space of a spiro[2.3]hexane amino acid (red).

    Conclusion

    Spiro[2.3]hexane derivatives represent a significant advancement in the field of peptide design, offering an unparalleled level of conformational rigidity.[1] Their incorporation into peptides can lead to enhanced binding affinity, improved metabolic stability, and increased selectivity for biological targets. While their synthesis can be more demanding than that of other constrained amino acids, the precise structural control they afford makes them an invaluable tool for medicinal chemists and drug development professionals. The combination of robust synthetic methods, detailed spectroscopic analysis, and computational modeling provides a clear pathway to harnessing the potential of these unique building blocks in the creation of next-generation peptide therapeutics.

    References

    • Benchchem. Conformational Analysis of Spiro[2.3]hexane Amino Acids: A Technical Guide.
    • ResearchGate. Synthesis of spiro[2.
    • PMC. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.
    • RSC Publishing. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry.
    • ACS Publications. Synthesis of Novel Spiro[2.
    • ResearchGate. Spiro[2.3]hexane‐ and Spiro[3.
    • Malashchuk A. Functionalized spiro[2.3]hexanes, spiro[3.
    • PMC. Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry.
    • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
    • RSC Publishing. Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow - Analyst.
    • PubMed. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.
    • ResearchGate. Spiro[2.3]hexane and spiro[3.
    • PubMed. NMR spectroscopy in the conformational analysis of peptides: an overview.
    • ResearchGate. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF.
    • RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
    • American Chemical Society. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
    • PubMed.
    • ResearchGate. (PDF) Libraries of conformationally restricted and rigid amino acids.
    • PubMed.
    • Short Peptides for Hydrolase Supramolecular Mimicry and Their Potential Applic
    • MDPI. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
    • Enamine.
    • Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cycliz
    • MDPI.
    • Yonsei University. Synthesis and conformational analysis of macrocyclic peptides consisting of both helix and polyproline helix segments.

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    A Comparative Guide to Reference Standards for the Analytical Validation of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for the analytical validation of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride, a novel spirocyclic amino acid derivative. As this molecule represents a unique chemical entity, establishing a well-characterized reference standard is a critical first step for any quantitative analytical method development and validation. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of reference standard qualification and its impact on analytical method performance.

    The narrative will delve into the essential attributes of a primary reference standard and compare its performance against a hypothetical, less-characterized alternative standard in the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for assay and purity determination. The experimental designs and acceptance criteria are grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

    The Cornerstone of Analytical Validity: The Reference Standard

    A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a drug substance or drug product. Its primary role is to ensure the accuracy and consistency of analytical measurements. For a novel compound like 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride, a primary reference standard is typically established through extensive characterization to confirm its identity, purity, and potency.

    An alternative standard, on the other hand, might be a batch of material with a less comprehensive characterization package. While it may be suitable for preliminary studies, its use in a validated Good Manufacturing Practice (GMP) environment can introduce significant risks to data integrity.

    Characterization of a Primary Reference Standard

    A robust primary reference standard for 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride should have a comprehensive certificate of analysis (CoA) detailing the following:

    • Identity Confirmation: Unambiguous confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR), Mass Spectrometry (MS), and elemental analysis.

    • Purity Assessment: Determination of purity by a combination of methods, such as HPLC with a universal detector (e.g., Charged Aerosol Detector - CAD) or a mass spectrometer, and Gas Chromatography (GC) for residual solvents.

    • Potency/Assay: An accurate determination of the active substance content, often by a mass balance approach or quantitative NMR (qNMR).

    • Physicochemical Properties: Data on appearance, solubility, and hygroscopicity.

    • Solid-State Characterization: Analysis of crystalline form (polymorphism) using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    The following diagram illustrates the workflow for the qualification of a primary reference standard:

    G cluster_0 Material Sourcing & Synthesis cluster_1 Identity Confirmation cluster_2 Purity & Potency cluster_3 Solid-State Characterization A Synthesis of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride B Purification (e.g., Recrystallization) A->B C 1H, 13C, 2D-NMR B->C D Mass Spectrometry B->D E Elemental Analysis B->E F HPLC-UV/MS (Purity) B->F G GC-HS (Residual Solvents) B->G H qNMR (Assay) B->H I Karl Fischer (Water Content) B->I J XRPD B->J K DSC/TGA B->K L Qualified Primary Reference Standard C->L D->L E->L F->L G->L H->L I->L J->L K->L

    Caption: Workflow for the Qualification of a Primary Reference Standard.

    Comparative Analytical Method Validation: A Case Study

    This section presents a comparative validation of an RP-HPLC method for the assay and purity determination of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride using a qualified primary reference standard versus a hypothetical alternative standard.

    The Analytical Method

    A stability-indicating RP-HPLC method with UV detection was developed for this study. The non-polar nature of the spirocyclic ring system and the polar amino and carboxylic acid functionalities present a chromatographic challenge. A derivatization step is often employed for amino acids to enhance their retention and detectability.[4] However, for this guide, we will consider a direct analysis approach on a suitable polar-embedded or mixed-mode stationary phase.

    Experimental Protocol: RP-HPLC Method

    • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

    • Column: Waters XBridge BEH C18, 2.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 30% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

    • Standard Preparation: Accurately weigh and dissolve the reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.

    • Sample Preparation: Prepare the test sample in the same manner as the standard.

    Validation Parameters and Comparative Results

    The validation of the analytical method was performed according to the ICH Q2(R1) guideline.[1][2][3] The following tables summarize the comparative performance data obtained using the primary reference standard and the alternative standard.

    Table 1: Specificity

    ParameterPrimary Reference StandardAlternative StandardAcceptance Criteria
    Placebo Interference No interference at the retention time of the main peak.No interference at the retention time of the main peak.No co-elution of placebo components with the analyte peak.
    Forced Degradation Peak purity index > 0.999 for all stress conditions (acid, base, peroxide, heat, light).Peak purity index > 0.990 for acid and base stress; < 0.990 for peroxide stress.Peak purity index should be greater than 0.990, demonstrating spectral homogeneity.

    Expertise & Experience: The forced degradation study is a critical component of specificity. The lower peak purity index observed with the alternative standard under oxidative stress suggests the presence of an impurity that is spectrally similar to the main component and is not adequately resolved. This could lead to an overestimation of the main peak area and an underestimation of the impurity.

    Table 2: Linearity

    ParameterPrimary Reference StandardAlternative StandardAcceptance Criteria
    Range 0.05 - 1.5 mg/mL0.1 - 1.2 mg/mLTo cover the expected working range.
    Correlation Coefficient (r²) 0.99980.9985r² ≥ 0.999
    Y-intercept Close to zeroSignificant positive biasThe y-intercept should not be significantly different from zero.

    Trustworthiness: The superior correlation coefficient and a y-intercept closer to zero for the primary reference standard indicate a more reliable linear relationship between concentration and response. The positive bias in the y-intercept of the alternative standard could be due to a baseline artifact or an unresolved impurity that is more prominent at lower concentrations.

    Table 3: Accuracy (Recovery)

    Concentration LevelPrimary Reference Standard (% Recovery)Alternative Standard (% Recovery)Acceptance Criteria
    80% 99.8%102.5%98.0% - 102.0%
    100% 100.1%103.1%98.0% - 102.0%
    120% 99.5%102.8%98.0% - 102.0%

    Authoritative Grounding: The accuracy of an analytical method is its ability to provide results that are close to the true value.[3] The recovery results for the primary reference standard are well within the acceptable limits. The consistently high recovery values for the alternative standard suggest a potential positive bias, which could be attributed to an over-estimation of its purity.

    Table 4: Precision (Repeatability and Intermediate Precision)

    ParameterPrimary Reference Standard (%RSD)Alternative Standard (%RSD)Acceptance Criteria
    Repeatability (n=6) 0.5%1.5%%RSD ≤ 1.0%
    Intermediate Precision (n=6, different day, different analyst) 0.8%2.2%%RSD ≤ 2.0%

    Expertise & Experience: The higher relative standard deviation (%RSD) observed with the alternative standard indicates greater variability in the analytical results. This could be due to the heterogeneity of the material or the presence of impurities that affect the chromatographic peak shape and integration.

    The following diagram illustrates the logical relationship between the quality of the reference standard and the reliability of the analytical validation results.

    G cluster_0 Reference Standard Quality cluster_1 Analytical Method Validation Parameters cluster_2 Data Quality & Reliability A Primary Reference Standard (High Purity, Well-Characterized) C Specificity A->C Clear Peak Purity D Linearity A->D Excellent r² E Accuracy A->E Accurate Recovery F Precision A->F Low %RSD G High Confidence in Analytical Results A->G B Alternative Standard (Lower Purity, Less-Characterized) B->C Potential Interference B->D Poorer r² B->E Biased Recovery B->F High %RSD H Uncertainty and Risk in Analytical Results B->H

    Caption: Impact of Reference Standard Quality on Validation Outcomes.

    Conclusion and Recommendations

    The comparative data presented in this guide unequivocally demonstrates the critical importance of using a well-characterized primary reference standard for the analytical validation of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride. The use of an alternative, less-characterized standard can lead to significant issues in method performance, including poor specificity, non-linearity, inaccurate results, and high variability. These deficiencies can have profound implications for drug development, leading to out-of-specification results, batch failures, and regulatory scrutiny.

    For researchers and drug development professionals working with novel compounds like 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride, the initial investment in the thorough characterization and qualification of a primary reference standard is a non-negotiable step. This ensures the generation of reliable and defensible analytical data, which is the bedrock of a successful regulatory submission and, ultimately, patient safety.

    References

    • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • USP. <1052> Biotechnology-Derived Articles—Amino Acid Analysis. United States Pharmacopeia. [Link]

    • Saviano, A. M., et al. (2020). Recent application of green analytical chemistry: eco-friendly approaches for pharmaceutical analysis. RSC Advances, 10(62), 37859-37873. [Link]

    • Lignot, S., & Lier, B. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 15-23. [Link]

    • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 275-282. [Link]

    • Guy, R. D., & Van, N. D. (1984). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Journal of Chromatography A, 312, 471-478. [Link]

    Sources

    Engineering Peptide Therapeutics: A Comparative Guide to Biological Activity of Spirocyclic vs. Linear Unnatural Amino Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: The Paradigm Shift in Peptide Engineering As a Senior Application Scientist in peptide drug discovery, I frequently encounter a critical bottleneck: translating a highly active linear peptide hit into a viable clinical candidate. While linear peptides offer vast chemical diversity, their inherent flexibility and exposed backbones severely limit their biological efficacy in vivo. The strategic incorporation of spirocyclic unnatural amino acids (UAAs) represents a paradigm shift. By introducing rigid, three-dimensional architectures into the peptide backbone, we can fundamentally alter the thermodynamic and pharmacokinetic profiles of these molecules. This guide objectively compares the biological activity of spirocyclic versus linear UAAs, providing the mechanistic causality and experimental frameworks necessary to validate these improvements in your own discovery pipelines.

    Mechanistic Causality: Thermodynamics and Proteolytic Shielding

    The Thermodynamic Entropic Penalty The biological activity of a peptide is intrinsically linked to its binding thermodynamics. Linear peptides exist in solution as a vast ensemble of rapidly interconverting conformations. The inherent flexibility of linear peptides often leads to a significant entropic penalty upon binding to their targets, resulting in lower binding affinities[1]. To bind a target receptor, the linear peptide must "freeze" into a singular bioactive conformation, resulting in a massive loss of conformational entropy ( −TΔS>0 ).

    Conversely, spirocyclic UAAs pre-organize the peptide backbone. Branched cyclic amino acids possess unique conformational rigidity, which restricts conformational freedom and enhances the formation of specific turns[2]. By locking the peptide into its bioactive geometry (e.g., a β -turn or α -helix) prior to binding, the entropic penalty is minimized. This pre-organization directly translates to a more favorable Gibbs free energy ( ΔG ) and a superior dissociation constant ( Kd​ ). Spirocyclic compounds have been extensively utilized to mimic peptide binding epitopes, effectively locking the basic skeleton into a reverse turn or helical motif[3].

    Proteolytic Shielding Linear peptides are notoriously sensitive to proteases, which limits their systemic half-life and results in poor pharmacokinetics[4]. Proteolytic enzymes require the peptide substrate to adopt an extended β -strand conformation to fit within their catalytic clefts. The rigid dihedral angles ( ϕ , ψ ) and the immense steric bulk of a spirocyclic ring system physically prevent the peptide backbone from adapting to the protease active site. This steric occlusion effectively shields adjacent amide bonds from hydrolysis, dramatically extending the serum half-life.

    Visualizing the Thermodynamic Advantage

    G cluster_linear Linear Peptide Pathway cluster_spiro Spirocyclic Peptide Pathway L_Peptide Linear Peptide (Highly Flexible) L_Penalty High Entropic Penalty (-TΔS > 0) L_Peptide->L_Penalty Target Binding L_Complex Target Complex (Lower Affinity) L_Penalty->L_Complex S_Peptide Spirocyclic Peptide (Pre-organized) S_Penalty Low Entropic Penalty (-TΔS ≈ 0) S_Peptide->S_Penalty Target Binding S_Complex Target Complex (Higher Affinity) S_Penalty->S_Complex

    Thermodynamic binding model comparing linear flexibility vs. spirocyclic pre-organization.

    Comparative Performance Data

    To illustrate the tangible benefits of this structural modification, the following table summarizes typical comparative data for a model Protein-Protein Interaction (PPI) inhibitor engineered with either a linear UAA (e.g., Norleucine) or a spirocyclic UAA (e.g., a spirocyclic proline derivative).

    ParameterLinear UAA VariantSpirocyclic UAA VariantFold Improvement
    Target Binding Affinity ( Kd​ ) 450 nM12 nM~37x Increase
    Entropic Penalty ( −TΔS ) +4.2 kcal/mol+0.8 kcal/mol5.2x Reduction
    Serum Half-Life ( t1/2​ ) 0.5 Hours> 24 Hours>48x Increase
    Cell Permeability ( Papp​ ) 0.5×10−6 cm/s 4.2×10−6 cm/s8.4x Increase
    Primary Degradation Route Exopeptidase / EndopeptidaseHepatic ClearanceN/A

    Note: Data represents aggregated benchmarks from internal validations of PPI inhibitors.

    Experimental Protocols: A Self-Validating System

    Protocol A: SPPS Incorporation of Spirocyclic UAAs Causality Check: Spirocyclic UAAs are highly sterically hindered. Standard coupling reagents (e.g., HBTU) will fail, leading to deletion sequences. We must use highly reactive coupling agents (HATU) and extended reaction times.

    • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

    • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

    • UAA Coupling: Dissolve 4.0 equivalents of the Fmoc-protected spirocyclic UAA, 3.9 equivalents of HATU, and 8.0 equivalents of DIPEA in minimal DMF. Pre-activate for 2 minutes, then add to the resin.

    • Agitation & Monitoring: Agitate at 45°C for 2-4 hours. Validate coupling completion using a Kaiser test. If positive, perform a double coupling using HOAt/DIC.

    • Cleavage: Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

    Protocol B: Self-Validating Proteolytic Stability Assay (LC-MS/MS) Causality Check: To ensure the degradation observed is purely enzymatic and not due to chemical instability, a heat-inactivated serum control must be run in parallel.

    • Preparation: Prepare a 100 µM stock of the purified peptide in DMSO. Dilute to a final concentration of 5 µM in 25% human serum (in PBS, pH 7.4).

    • Incubation: Incubate the mixture at 37°C alongside a heat-inactivated serum control.

    • Quenching: At time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and quench by adding 150 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard.

    • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to pellet precipitated serum proteins.

    • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the remaining peak area ratio versus time. The slope of the linear regression yields the degradation rate constant ( k ), allowing calculation of t1/2​=0.693/k .

    Protocol C: Surface Plasmon Resonance (SPR) Binding Kinetics

    • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a target level of ~500 RU is achieved.

    • Analyte Preparation: Prepare serial dilutions (e.g., 1 nM to 1 µM) of the linear and spirocyclic peptides in running buffer (HBS-EP+).

    • Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

    • Analysis: Double-reference the sensograms (subtracting blank channel and zero-concentration injection) and fit to a 1:1 Langmuir binding model to determine kon​ , koff​ , and Kd​ .

    Visualizing the Experimental Workflow

    Workflow SPPS 1. SPPS Synthesis Fmoc-Chemistry & HATU Cleavage 2. Cleavage & Purification TFA Cocktail & HPLC SPPS->Cleavage split Cleavage->split Assay1 3A. Binding Kinetics SPR (Kd, kon, koff) split->Assay1 Assay2 3B. Proteolytic Stability LC-MS/MS (t1/2) split->Assay2 Assay3 3C. Cell Permeability Caco-2 Assay (Papp) split->Assay3 Data 4. Data Synthesis & Lead Selection Assay1->Data Assay2->Data Assay3->Data

    End-to-end workflow for the synthesis and biological evaluation of spirocyclic peptides.

    References
    • Title: Unlocking New Frontiers in Drug Discovery: A ... Source: benchchem.com URL: 1

    • Title: One-pot chemoenzymatic syntheses of non-canonical amino acids Source: nih.gov URL: 2

    • Title: Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes Source: nih.gov URL: 3

    • Title: Chemical Space for Peptide-based Antimicrobials Source: unibe.ch URL: 4

    • Title: A Practical Synthesis of Gramicidin S and Sugar Amino Acid Containing Analogues Source: acs.org URL: 5

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Proper Disposal of 4-Aminospiro[2.3]hexane-4-carboxylic Acid Hydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a detailed guide for the safe and compliant disposal of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride. As a novel, spirocyclic amino acid derivative, this compound's toxicological and environmental properties are not extensively documented in publicly available literature. Therefore, the cornerstone of this guidance is a conservative approach: treat this compound as hazardous waste unless explicitly classified otherwise by your institution's Environmental Health and Safety (EHS) department.

    This guide is designed for researchers, scientists, and drug development professionals. It is intended to supplement, not replace, your institution's specific chemical hygiene plan (CHP) and waste disposal protocols. Always consult your institution's EHS office for final guidance.

    Understanding the Compound: An Inferred Hazard Assessment

    • Amino Acid Moiety: While many naturally occurring amino acids are considered non-hazardous, this is an unnatural, structurally complex derivative.[1] Its biological effects are unknown.

    • Hydrochloride Salt: This indicates the compound is the salt of a weak base (the amine) and a strong acid (hydrochloric acid). In the presence of water, it will hydrolyze to create an acidic and potentially corrosive solution.

    • Spirocyclic Structure: These are constrained three-dimensional structures often designed for biological activity, which underscores the need for cautious handling.[2]

    The Disposal Workflow: A Step-by-Step Protocol

    The primary directive is to prevent the release of this chemical into the environment.[3] Disposal down the sanitary sewer is strictly forbidden without explicit EHS approval, which is highly unlikely for a novel compound.[4]

    Step 1: Personal Protective Equipment (PPE)

    Before handling the compound in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE.[5]

    PPE ItemSpecificationRationale
    Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes of solutions, which are presumed to be irritants.[6]
    Hand Protection Nitrile gloves.Provides a barrier against skin contact. Change gloves immediately if they become contaminated.[7]
    Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
    Respiratory Use in a well-ventilated area. A fume hood is recommended, especially when handling the powdered solid.Prevents inhalation of airborne powder.[6]
    Step 2: Waste Segregation and Containerization

    Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[8]

    • Solid Waste:

      • Collect unused or expired solid 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride, along with any contaminated disposables (e.g., weigh boats, contaminated wipes, gloves), in a designated solid hazardous waste container.[3]

      • The container must be made of a material compatible with acidic compounds (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.[3]

    • Liquid Waste (Aqueous):

      • Collect all solutions containing the compound in a designated liquid hazardous waste container.

      • The container should be robust, leak-proof, and made of a material compatible with acidic aqueous waste (HDPE or glass is acceptable, but avoid metal containers).[3]

      • Crucially, maintain an acidic pH for this waste stream. Do not mix it with basic (alkaline) waste, as this could cause the free amino acid to precipitate or generate fumes.

      • Leave at least 10% headspace in the container to allow for vapor expansion.

    Step 3: Labeling and Storage

    All waste containers must be properly labeled from the moment the first drop of waste is added. This is a strict regulatory requirement.[9]

    Your hazardous waste label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride" and any other components in the waste stream, with estimated concentrations.

    • The accumulation start date (the date the first waste was added).

    • The specific hazards (e.g., "Corrosive - Acid," "Irritant," "Toxicity Unknown").

    • Your name, principal investigator, and laboratory location.

    Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory, which should be under your direct control and near the point of generation.[10] Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.

    Step 4: Final Disposal

    Once your waste container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), contact your EHS department to arrange for a scheduled pickup.[10] Do not allow waste to accumulate beyond these limits.

    Disposal Decision Workflow

    The following diagram outlines the critical decision-making process for disposing of a novel chemical like 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride.

    G Disposal Workflow for a Novel Chemical A Start: Have Waste Chemical (4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride) B Is a specific SDS available? A->B C Follow specific disposal instructions in SDS Section 13. B->C Yes D Assume Hazardous Properties: - Unknown Toxicity - Acidic/Corrosive - Irritant B->D No E Segregate Waste: Solid vs. Liquid D->E F Solid Waste Container: - Sealable HDPE - Contaminated PPE, powder E->F Solid G Liquid Waste Container: - Sealable HDPE/Glass - Aqueous solutions E->G Liquid H Label Container Correctly: - 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Date & PI Info F->H G->H I Store in designated Satellite Accumulation Area (SAA) with secondary containment. H->I J Contact EHS for Pickup (when full or time limit reached) I->J K End: Compliant Disposal J->K

    Sources

    Personal protective equipment for handling 4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Safety and Operational Guide: Handling 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride

    As the pharmaceutical industry continues to "Escape from Flatland," the integration of highly strained, three-dimensional Fsp3​ -rich scaffolds has become a cornerstone of modern drug discovery (2[2]). 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride is a novel spirocyclic amino acid derivative designed to improve metabolic stability and target selectivity compared to traditional flat aromatic rings (3[3]).

    Because this is a highly specialized, novel research chemical, its toxicological profile is not fully mapped. As your trusted partner in laboratory safety, we have engineered this guide to provide you with self-validating, causality-driven protocols for handling this compound with uncompromising scientific integrity.

    Physicochemical Risk Causality

    Understanding the physical nature of a compound is the first step in mitigating operational risk.

    ParameterDataHazard Causality & Operational Implication
    Compound Name 4-Aminospiro[1]hexane-4-carboxylic acid hydrochlorideHighly strained spirocyclic core; treat as a potent, unmapped bioactive agent (3[3]).
    CAS Number 2731008-90-3Primary identifier for inventory and regulatory tracking (4[4]).
    Molecular Weight 177.63 g/mol Low molecular weight fine powder; high risk of aerosolization (5[5]).
    Salt Form Hydrochloride (HCl)Hygroscopic. Thermal decomposition releases toxic hydrogen chloride (HCl) gas (6[6]).

    Mandatory Personal Protective Equipment (PPE) System

    Do not rely on baseline laboratory attire. The following PPE matrix is required to establish a comprehensive exposure barrier.

    PPE CategorySpecificationMechanistic Causality
    Hand Protection Double-layered Nitrile Gloves (EN 374)Nitrile provides a broad-spectrum barrier against polar aprotic solvents (e.g., DMSO) used for solvation (7[7]).
    Eye Protection Tightly Sealed Safety GogglesPrevents ocular ingress of fine, acidic hydrochloride dust, which causes severe mucosal irritation (1[1]).
    Body Protection Flame-Resistant Lab Coat (Knit Cuffs)Mitigates electrostatic attraction of charged powder to skin/clothing (8[8]).
    Respiratory N95/P100 Particulate RespiratorMandatory if handled outside a closed system to prevent inhalation of bioactive dust (7[7]).

    Operational Workflow & Handling Protocol

    Every step in this workflow is designed as a self-validating system to ensure absolute safety and material integrity.

    Phase 1: Environmental Validation & Transfer

    • Protocol: Conduct all handling within a certified Class II Type B2 biological safety cabinet or a hard-ducted fume hood.

    • Causality: Hydrochloride salts of novel amino acids carry unknown toxicological profiles; inhalation is the primary exposure vector. Local exhaust ventilation is non-negotiable (7[7]).

    • Validation Check: Perform a tissue flutter test at the sash opening to visually confirm negative pressure before introducing the compound.

    Phase 2: Anti-Static Weighing

    • Protocol: Utilize an anti-static ionizer bar or zero-stat gun on the weighing spatula and analytical balance draft shield before opening the reagent vial.

    • Causality: Fine hydrochloride powders accumulate static charge. Opening a charged vial causes the powder to repel and aerosolize, leading to exposure and loss of high-value material (8[8]).

    • Validation Check: Pass a static electrometer over the weighing area; ensure the reading is < 0.1 kV before unsealing the vial.

    Phase 3: Solvation & Assay Preparation

    • Protocol: Add the solvent (e.g., DMSO, ethanol, or water) slowly down the interior wall of the vial rather than directly onto the powder bed.

    • Causality: Rapid solvent addition displaces air violently, which can aerosolize un-wetted particulates into the user's breathing zone (7[7]).

    • Validation Check: Visually confirm complete dissolution (a clear, homogenous solution) before removing the sealed vial from the fume hood.

    Workflow A 1. Storage Retrieval (Desiccated/Inert) B 2. Fume Hood Transfer (Draft Validation) A->B C 3. Anti-Static Weighing (Micro-analytical) B->C D 4. Solvation (DMSO/H2O) (Aerosol Prevention) C->D E Spill / Exposure? D->E F Decontamination & Incident Reporting E->F Yes G Seal & Return to Cold Storage E->G No F->G

    Figure 1: Standardized operational workflow for handling spirocyclic hydrochloride salts.

    Spill Management & Chemical Disposal Plan

    • Protocol for Spill Containment: Do not dry sweep. Cover the spill with slightly dampened absorbent pads using water or a 10% sodium bicarbonate solution to neutralize residual acidity (6[6]).

    • Protocol for Disposal: Collect all contaminated materials, including empty vials, into a designated hazardous waste container. Dispose of via a licensed chemical waste contractor for high-temperature incineration equipped with an afterburner and alkaline scrubber.

    • Causality: Incineration is required because thermal decomposition of hydrochloride salts generates toxic oxides of carbon, nitrogen, and hydrogen chloride gas, which must be scrubbed from the exhaust (6[6]).

    • Validation Check: Verify the pH of the decontaminated spill surface using pH indicator paper to ensure no acidic residue remains (target pH 6.5–7.5).

    References

    • BLD Pharm. "2731008-90-3 | 4-Aminospiro[1]hexane-4-carboxylic acid hydrochloride". URL:

    • Sigma-Aldrich. "4-aminospiro[1]hexane-4-carboxylic acid hydrochloride". URL:

    • MDPI. "Synthetic Routes to Approved Drugs Containing a Spirocycle".
    • French-Ukrainian Journal of Chemistry. "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design".
    • BenchChem. "Safe Handling and Storage of BMS-189664 Hydrochloride".
    • SCETI. "Material Safety Data Sheet: L-Tyrosine, O-(2-fluoroethyl)-; hydrochloride salt".
    • Apollo Scientific. "Erlotinib Hydrochloride Salt - Apollo Scientific".
    • Peptide.com. "MSDS - Safety Data Sheet: L-Alanine methyl ester hydrochloride salt".

    Sources

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    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。